Pyrenophorol
描述
(3E,5S,8R,11E,13S,16R)-5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been reported in Pinus strobus and Pyrenophora chaetomioides with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-UTBFYLPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448991 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-41-5 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Pyrenophorol from Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a 16-membered C2-symmetric macrolide dilactone, is a fungal secondary metabolite of significant scientific interest due to its diverse and potent biological activities. First discovered in the fungus Pyrenophora avenae, it has since been isolated from a range of other fungal species, including those from the genera Byssochlamys, Stemphylium, Alternaria, Drechslera, and Phoma. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from fungal cultures, summarizes its known biological activities with available quantitative data, and explores its mechanism of action, including its influence on signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Producing Organisms
This compound was first isolated from the fungus Pyrenophora avenae, a plant pathogen.[1] Subsequent research has identified several other fungal species as producers of this macrolide, highlighting its distribution across different fungal taxa. Known this compound-producing fungi include:
-
Byssochlamys nivea[1]
-
Stemphylium radicinum[1]
-
Alternaria alternata[1]
-
An endophytic Phoma sp. isolated from Lycium intricatum[3]
The production of this compound by various fungi, including plant pathogens and endophytes, suggests its potential ecological roles, such as in plant-microbe interactions and as a defense mechanism.
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from fungal cultures typically involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a generalized protocol compiled from methodologies reported in the literature.
Fungal Cultivation and Fermentation
Successful isolation of this compound begins with the cultivation of a high-yielding fungal strain under optimal conditions.
-
Culture Media: Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are commonly used for the initial growth of the fungal mycelium. For large-scale production, liquid fermentation in a suitable nutrient-rich medium is employed. The composition of the fermentation medium can significantly influence the yield of secondary metabolites and should be optimized for the specific fungal strain.
-
Fermentation Conditions: The fungus is typically cultured for several weeks in either static or shake flask cultures at a controlled temperature, commonly between 22-28°C. The fermentation time required for maximum this compound production needs to be determined empirically for each fungal strain.
Extraction of Crude Metabolites
Following fermentation, the fungal biomass and culture filtrate are separated, and the secondary metabolites are extracted.
-
Separation: The culture broth is filtered to separate the mycelial mass from the liquid filtrate.
-
Solvent Extraction: Both the mycelium and the filtrate are extracted with a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to efficiently extract a wide range of secondary metabolites, including macrolides. The extraction is typically performed multiple times to ensure a high recovery of the target compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate this compound.
-
Column Chromatography: The initial purification step often involves column chromatography on silica (B1680970) gel. A step-gradient elution with a solvent system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures) is used to separate the components of the crude extract into fractions.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing this compound. The plates are typically visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Further Purification: Fractions enriched with this compound may require further purification using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to identify the presence of chromophores in the molecule.
Quantitative Data
| Fungal Source | Reported Yield | Reference |
| Drechslera avenae | Data not consistently reported in public literature | [2] |
| Phoma sp. | Data not consistently reported in public literature | [3] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, making it a molecule of interest for potential applications in agriculture and medicine.
Antifungal and Antimicrobial Activity
This compound has demonstrated significant antifungal activity against various fungal species. It also possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
Phytotoxic Activity
One of the most well-documented activities of this compound is its phytotoxicity. It has been shown to cause necrosis on the leaves of certain plant species, particularly wild oats (Avena sterilis).[2] This selective phytotoxicity has led to investigations into its potential as a natural herbicide.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is an active area of research. Studies on its phytotoxic effects have shown that its mode of action is distinct from that of several commercial herbicides, suggesting a novel cellular target.[4]
In the context of seed germination, a related compound, pyrenophoric acid, has been shown to activate the abscisic acid (ABA) signaling pathway.[1][5] This suggests that this compound may also interact with plant hormone signaling pathways.
The following diagram depicts a hypothetical model of this compound's interaction with the ABA signaling pathway, based on the activity of related compounds.
Further research is needed to fully elucidate the molecular targets and signaling pathways affected by this compound in different organisms. Understanding these mechanisms will be crucial for the development of any potential applications.
Conclusion
This compound remains a fascinating fungal metabolite with a rich chemical structure and a diverse range of biological activities. The methodologies for its isolation and characterization are well-established, providing a solid foundation for further research. Future investigations into its mechanism of action and the optimization of its production are likely to uncover new opportunities for its application in various fields, from agriculture to medicine. This guide provides the necessary technical information for researchers to embark on or advance their studies of this promising natural product.
References
- 1. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabonomic strategy for the investigation of the mode of action of the phytotoxin (5S,8R,13S,16R)-(-)-pyrenophorol using 1H nuclear magnetic resonance fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pyrenophorol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of Pyrenophorol. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction
This compound is a 16-membered C2-symmetric macrocyclic dilactone, a fungal metabolite originally isolated from Alternaria and Phoma species.[1] It has garnered significant interest within the scientific community due to its unique structural features and a broad spectrum of biological activities. These activities include potent antifungal, antimicrobial, and phytotoxic properties.[1] This guide will delve into the core chemical characteristics of this compound, providing a foundation for further research and development.
Chemical Structure and Stereochemistry
The chemical structure of this compound is characterized by a 16-membered ring containing two ester linkages (a dilactone) and two hydroxyl groups. The molecule possesses C2 symmetry, a feature that has made it an attractive target for total synthesis.
IUPAC Name: (3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione.[1]
CAS Number: 22248-41-5.[1]
Molecular Formula: C₁₆H₂₄O₆.
The naturally occurring enantiomer is (-)-Pyrenophorol, and its absolute configuration has been determined to be (5S, 8R, 13S, 16R). This specific stereochemistry is crucial for its biological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of (-)-Pyrenophorol
| Property | Value | Reference |
| Molecular Weight | 312.36 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO: 5 mg/mL, Methanol: 5 mg/mL |
Table 2: Spectroscopic Data for (-)-Pyrenophorol
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ 6.78 (d, 1H, J = 15.6 Hz, olefinic), 6.03 (d, 1H, J = 15.6 Hz, olefinic), 3.73 (s, 3H, OCH₃), 3.61 (m, 1H, -OCH), 1.68 (m, 2H, -CH₂), 1.53 (m, 2H, -CH₂), 1.3 (d, 3H, J = 3.0 Hz, -CH₃), 1.01 (s, 9H, 3 × -CH₃), 0.06 (s, 6H, 2 × -CH₃) | |
| ¹³C NMR (CDCl₃, 150 MHz) | Data consistent with the proposed structure. | |
| Infrared (IR) | Characteristic absorptions for hydroxyl (O-H) and ester carbonyl (C=O) functional groups are observed. |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with notable antifungal and antimicrobial effects. Quantitative data on its minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.
Table 3: Antimicrobial Activity of this compound
| Organism | Activity | Concentration | Reference |
| Saccharomyces cerevisiae | Antifungal | MIC = 4 µM | |
| Microbotryum violaceum | Antifungal | Active | |
| Escherichia coli | Antibacterial | Active | |
| Bacillus megaterium | Antibacterial | Active | |
| Chlorella fusca | Antialgal | Active | |
| Wild Oats (Avena sterilis) | Phytotoxic (leaf necrosis) | 64 µM | |
| Human Topoisomerase IIα | Inhibition | 75 and 100 µM |
One of the key mechanisms of action for this compound's cytotoxic effects is the inhibition of human topoisomerase IIα. Topoisomerase II enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can disrupt these essential cellular processes, leading to cell death.
References
The Pyrenophorol Biosynthesis Pathway: A Technical Guide for Researchers
An In-Depth Examination of the Genetic and Enzymatic Machinery Underlying the Production of a Bioactive Fungal Metabolite
Pyrenophorol, a 16-membered macrolide, is a polyketide natural product with a range of biological activities, including antifungal and phytotoxic properties. While its presence has been noted in various fungi, including species of Alternaria, detailed understanding of its biosynthesis has remained elusive until recent genomic investigations. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, focusing on the key genes, enzymes, and experimental methodologies that have elucidated this complex process. The information presented is primarily derived from the characterization of the this compound biosynthetic gene cluster in Setosphaeria sp., with a comparative analysis to identify potential homologous pathways in the genus Alternaria.
The this compound Biosynthetic Gene Cluster (pyl)
Genome mining efforts have successfully identified a dedicated biosynthetic gene cluster, designated as the pyl cluster, responsible for the production of this compound in Setosphaeria sp. SCSIO 41009. This cluster encodes a suite of enzymes that work in concert to construct and modify the this compound scaffold.
Core Biosynthetic Enzymes
The core of the this compound biosynthesis pathway is governed by a Type I iterative polyketide synthase (PKS) and a dedicated thioesterase.
-
PylA (Polyketide Synthase): This large, multidomain enzyme is the central architect of the this compound backbone. As a Type I PKS, it iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide chain.
-
PylB (Thioesterase): Following the synthesis of the linear polyketide chain by PylA, the thioesterase PylB is crucial for the release and cyclization of the molecule, leading to the formation of a symmetrical 16-membered dilactone ring.[1]
Tailoring and Modifying Enzymes
Once the core macrolide structure is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. A key and unusual step in this process is an isomerization reaction catalyzed by a flavoenzyme.
-
PylE (Flavoenzyme): This distinctive enzyme catalyzes the isomerization of a 4-alcohol-2,3-unsaturated moiety within the dilactone scaffold.[1][2] This reaction results in the formation of a 1,4-diketone, a critical step in the maturation of this compound.[1][2]
The complete pyl gene cluster likely contains additional genes encoding other modifying enzymes, such as reductases and dehydrogenases, as well as transporters and regulatory proteins. The precise functions of all genes within the cluster are a subject of ongoing research.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the assembly of a polyketide chain and proceeds through cyclization and subsequent enzymatic modifications.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genome mining, heterologous expression, and analytical chemistry techniques.
Identification of the pyl Gene Cluster
The pyl gene cluster was identified through bioinformatic analysis of the Setosphaeria sp. SCSIO 41009 genome. This process typically involves:
-
Genome Sequencing: Obtaining a high-quality whole-genome sequence of the producing organism.
-
Bioinformatic Analysis: Using software such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.
-
Homology Searching: Comparing the predicted protein sequences from the identified clusters with known enzyme families to hypothesize the class of natural product synthesized.
Heterologous Expression in Aspergillus nidulans
To functionally characterize the pyl gene cluster, it was heterologously expressed in the model filamentous fungus Aspergillus nidulans. This technique allows for the production of the target compound in a host that does not naturally produce it, facilitating analysis.
Workflow for Heterologous Expression:
Caption: General workflow for heterologous expression of a biosynthetic gene cluster.
Key Methodological Details:
-
Host Strain: An engineered strain of Aspergillus nidulans is often used, which may have deletions of endogenous secondary metabolite clusters to reduce background noise during analysis.[1]
-
Expression Vectors: AMA1-based episomal vectors are commonly employed for their high transformation efficiency and ability to support high levels of compound production.[3] These vectors often contain inducible promoters to control the expression of the heterologously introduced genes.
-
Transformation: Protoplast-mediated transformation is a standard method for introducing the expression vectors into A. nidulans.[3]
-
Culture and Extraction: Transformed fungal strains are grown in appropriate liquid or solid media. Secondary metabolites are then extracted from the mycelium and/or culture broth using organic solvents.
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the production of new compounds. The structures of these compounds are then elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
Quantitative analysis of this compound production in heterologous hosts is essential for optimizing yields and for comparative studies. While specific yield data from the initial characterization of the pyl cluster is not publicly available in a tabulated format, such studies typically report production levels in terms of micrograms or milligrams per liter of culture.
Table 1: Example of Quantitative Data Presentation
| Gene(s) Expressed | Compound Produced | Yield (mg/L) |
| pylA + pylB | Symmetrical Dilactone | Data not available |
| pylA + pylB + pylE | Isomerized Intermediate | Data not available |
| Full pyl cluster | This compound | Data not available |
Note: The table above is a template for presenting quantitative data. Specific values would be populated based on experimental results.
The this compound Biosynthesis Pathway in Alternaria
While the pyl gene cluster was characterized in Setosphaeria sp., the original focus of this guide is on Alternaria. To investigate the potential for this compound biosynthesis in Alternaria, homology searches can be performed using the protein sequences of the key pyl enzymes, particularly the PKS PylA.
Publicly available fungal genome databases, such as the Alternaria genomes database, can be queried using tools like the Basic Local Alignment Search Tool (BLAST).[4][5] A BLAST search for homologs of the PylA protein sequence in Alternaria species would be the first step in identifying a putative this compound biosynthetic gene cluster in this genus.
The presence of a homologous PKS, along with genes encoding a thioesterase and a flavoenzyme similar to PylB and PylE, respectively, clustered together in an Alternaria genome would provide strong evidence for a conserved this compound biosynthesis pathway. Subsequent experimental validation through gene knockout or heterologous expression would be required to confirm this hypothesis.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic gene cluster in Setosphaeria sp. represents a significant advancement in our understanding of how this bioactive macrolide is produced in fungi. The identification of a novel flavoenzyme-catalyzed isomerization highlights the chemical diversity of enzymatic reactions in secondary metabolism. For researchers in drug development, this knowledge opens up avenues for bioengineering and synthetic biology approaches to produce novel this compound analogs with potentially enhanced or altered biological activities.
Future research should focus on:
-
The complete functional characterization of all genes within the pyl cluster.
-
The investigation of the regulatory mechanisms controlling the expression of the pyl cluster.
-
A comprehensive bioinformatic search for and experimental validation of homologous this compound biosynthetic gene clusters in Alternaria and other this compound-producing fungi.
-
The exploration of the enzymatic promiscuity of the Pyl enzymes to generate novel polyketide structures.
This technical guide provides a foundational understanding of the this compound biosynthesis pathway, offering a roadmap for researchers and scientists to further explore and exploit this fascinating area of fungal secondary metabolism.
References
- 1. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome Mining Uncovers a Flavoenzyme-Catalyzed Isomerization Process during the Maturation of this compound Dilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alternaria genomes database: a comprehensive resource for a fungal genus comprised of saprophytes, plant pathogens, and allergenic species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
The Biological Activity of Pyrenophorol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a sixteen-membered C2-symmetric macrodiolide natural product, has garnered significant attention within the scientific community due to its diverse and potent biological activities. Originally isolated from fungi such as Pyrenophora avenae, this secondary metabolite has demonstrated a broad spectrum of effects, including antifungal, antimicrobial, phytotoxic, and anthelmintic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant biological pathways and workflows. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and agrochemical development.
Introduction
Natural products continue to be a rich source of novel chemical scaffolds with significant therapeutic and agricultural potential. Among these, macrolides represent a class of compounds with a wide range of biological functions. This compound, a C2-symmetric macrodiolide, is a prominent member of this class, exhibiting a variety of bioactivities that are of interest for further investigation and development. This guide synthesizes the current knowledge on the biological effects of this compound, with a focus on providing practical, data-driven insights for the scientific community.
Biological Activities of this compound
This compound has been shown to possess a range of biological activities, which are summarized in the following sections.
Antifungal Activity
This compound exhibits potent antifungal activity against a variety of fungal species.[1] This activity is a key characteristic of this natural product and has been quantified in several studies.
Antimicrobial Activity
In addition to its antifungal effects, this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as algae.[1][2]
Phytotoxic Activity
This compound displays selective phytotoxicity, notably against wild oat species (Avena spp.). This has led to suggestions of its potential use as a natural herbicide.[1][3] The phytotoxic effects manifest as leaf necrosis and the formation of "green islands" on treated leaves.[1][4]
Anthelmintic Activity
Pronounced anthelmintic properties have also been attributed to this compound, indicating its potential for development as a treatment for parasitic worm infections.[1][2]
Cytotoxic and Anticancer Potential
While comprehensive studies on the anticancer activity of this compound are limited, it has been shown to inhibit human topoisomerase II α at micromolar concentrations.[1] Topoisomerase II is a well-established target for a number of clinically used anticancer drugs.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Antifungal and Algicidal Activity of this compound
| Target Organism | Assay Type | Endpoint | Concentration | Reference(s) |
| Saccharomyces cerevisiae | Broth Dilution | MIC | 4 µM | [1] |
| Microbotryum violaceum | Not Specified | Active | Not Specified | [1][2] |
| Chlorella fusca | Not Specified | Active | Not Specified | [1][2] |
Table 2: Antibacterial Activity of this compound
| Target Organism | Assay Type | Endpoint | Concentration | Reference(s) |
| Escherichia coli | Not Specified | Active | Not Specified | [1][2] |
| Bacillus megaterium | Not Specified | Active | Not Specified | [1][2] |
Table 3: Phytotoxic Activity of this compound
| Target Organism | Effect | Concentration | Reference(s) |
| Avena sterilis (Wild Oat) | Leaf necrosis and chlorophyll (B73375) retention | 64 µM | [1] |
| Avena sterilis | Phytotoxic | 320 µM | [4] |
| Avena fatua | Less phytotoxic than on A. sterilis | 320 µM | [4] |
| Lycopersicon esculentum (Tomato) | Leaf necrosis | Not Specified | [4] |
Table 4: Cytotoxic Activity of this compound
| Target | Assay Type | Endpoint | Concentration | Reference(s) |
| Human Topoisomerase II α | Enzyme Inhibition | Inhibition | 75 and 100 µM | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe generalized methodologies for the key bioassays used to evaluate the activity of this compound.
Antifungal and Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent. The broth microdilution method is a common technique used to determine the MIC.
Broth Microdilution Method:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacterium or fungus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism (positive control) and medium alone (negative control) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible growth of the microorganism.
Phytotoxicity Assay
The phytotoxic effects of this compound can be assessed using a leaf necrosis assay on susceptible plant species like Avena sterilis.
Leaf Necrosis Assay:
-
Plant Material: Seedling cuttings of the target plant (e.g., Avena sterilis) are used.
-
Treatment: The cuttings are partially immersed in solutions of this compound at various concentrations. A control group is immersed in a solution without this compound.
-
Incubation: The cuttings are incubated under controlled environmental conditions (light, temperature, humidity) for a defined period.
-
Assessment: The development of leaf necrosis is visually assessed and can be quantified by measuring the necrotic area.
Anthelmintic Activity Assay
The nematode Caenorhabditis elegans is a widely used model organism for screening compounds with potential anthelmintic activity.
C. elegans Motility Assay:
-
Worm Synchronization: A synchronized population of C. elegans (e.g., L4 larvae) is prepared.
-
Assay Setup: A 96-well plate is used, with each well containing a defined number of worms in a suitable liquid medium.
-
Compound Addition: this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation and Observation: The plates are incubated, and the motility of the worms is observed and quantified over time, often using an automated tracking system. A decrease in motility indicates anthelmintic activity.
Cytotoxicity and Topoisomerase II Inhibition Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Human cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Topoisomerase IIα Inhibition Assay:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase IIα enzyme, and a reaction buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.
-
Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.
-
Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for bioactivity screening and relevant signaling pathways that are often implicated in the biological effects of natural products. While direct evidence linking this compound to the specific modulation of these pathways is currently limited, they represent plausible targets for future mechanistic studies.
Caption: General workflow for the discovery and development of a bioactive natural product like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicidal potential of this compound isolated from a Drechslera avenae pathotype (2000) | Michael A. Kastanias | 62 Citations [scispace.com]
Probing the Enigmatic Mechanism of Action of Pyrenophorol: A Technical Overview
For Immediate Release
[City, State] – [Date] – Pyrenophorol, a macrocyclic lactone produced by various fungi, has garnered interest within the scientific community for its diverse biological activities, including phytotoxic, antimicrobial, and potential anticancer properties. Despite its acknowledged bioactivity, the precise molecular mechanisms underpinning these effects remain largely enigmatic. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, presenting available data for researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding its specific cellular targets and signaling pathway interactions, highlighting a critical need for further in-depth investigation.
Biological Activities and Available Quantitative Data
This compound has demonstrated a spectrum of biological effects, primarily characterized by its toxicity towards plants, bacteria, and certain aquatic organisms. Quantitative data on its potency is sparse, with most detailed studies focusing on its phytotoxic and antimicrobial activities.
Phytotoxicity
Studies have shown that this compound exhibits phytotoxic effects, causing leaf necrosis on certain plant species such as Avena sterilis. However, a notable study employing 1H NMR metabolic fingerprinting revealed that the mode of action of this compound on Avena sterilis differs from that of several common herbicides. This suggests that this compound does not inhibit well-characterized targets in photosynthesis (Photosystem I and II) or amino acid biosynthesis (5-enolpyruvylshikimate-3-phosphate synthase), pointing towards a novel or less-explored phytotoxic mechanism.
Antimicrobial Activity
This compound has been reported to possess antibacterial, antifungal, and antialgal properties.[1] The available quantitative data is limited, but a comparative toxicity study provides a median effective concentration (EC50) value against the bacterium Vibrio fischeri.
Table 1: Comparative Acute Toxicity of this compound and Pyrenophorin
| Compound | Organism | Exposure Time | Effective Concentration (EC50/IC50) |
| (5S,8R,13S,16R)-(-)-Pyrenophorol | Vibrio fischeri | 5 min | 801 x 10⁻⁵ M[2] |
| (8R,16R)-(-)-Pyrenophorin | Vibrio fischeri | 5 min | 3.57 x 10⁻⁵ M[2] |
| (5S,8R,13S,16R)-(-)-Pyrenophorol | Pseudokirchneriella subcapitata | - | >10 x 10⁻⁵ M[2] |
| (8R,16R)-(-)-Pyrenophorin | Pseudokirchneriella subcapitata | - | >10 x 10⁻⁵ M[2] |
Note: The data indicates that this compound is significantly less toxic to Vibrio fischeri compared to the related compound, Pyrenophorin.
Anticancer Activity
Postulated Mechanisms of Action (Inferred and Unconfirmed)
In the absence of direct molecular studies on this compound, we can infer potential mechanisms based on the activities of similar macrocyclic compounds and general principles of toxicology. These remain speculative and require experimental validation.
Disruption of Membrane Integrity
A common mechanism of action for antimicrobial and cytotoxic compounds is the disruption of cellular membrane integrity. This can lead to leakage of intracellular contents and ultimately cell death.
References
Initial Screening of Pyrenophorol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a macrocyclic lactone of fungal origin, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the growing class of bioactive natural products, preliminary studies have indicated a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. This technical guide provides a comprehensive overview of the initial screening of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to facilitate further research and development. The information compiled herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and its derivatives.
Introduction
Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, a 16-membered macrodiolide produced by various fungi, represents a promising candidate for further investigation. Its unique structural features suggest the potential for diverse biological interactions. This document outlines the foundational bioactivities associated with this compound and provides standardized protocols for its initial screening, enabling a systematic evaluation of its therapeutic potential.
Bioactivity of this compound: Quantitative Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its closely related analog, Pyrenophorin. It is important to note that specific data for this compound in several key areas, such as anti-inflammatory and specific enzyme inhibition assays, are not yet extensively reported in the literature, highlighting a key area for future research.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not Reported | Not Reported | Data Not Available | |
| Template Data | MCF-7 (Breast Cancer) | MTT Assay | 15.5 | [Fictional] |
| Template Data | HCT116 (Colon Cancer) | XTT Assay | 22.1 | [Fictional] |
| Template Data | A549 (Lung Cancer) | MTT Assay | 35.8 | [Fictional] |
Table 2: Antimicrobial Activity
| Compound | Organism | Method | MIC (µg/mL) | Reference |
| This compound | Bacteria & Fungi | Not Specified | Not Specified | [1] |
| Dihydropyrenophorin | Bacteria, Fungi, Algae | Not Specified | Not Specified | [1] |
| Template Data | Staphylococcus aureus | Broth Microdilution | 16 | [Fictional] |
| Template Data | Escherichia coli | Broth Microdilution | 32 | [Fictional] |
| Template Data | Candida albicans | Broth Microdilution | 8 | [Fictional] |
Note: While this compound is reported to have antimicrobial activities, specific Minimum Inhibitory Concentration (MIC) values are not detailed in the available literature.[1] The provided data are illustrative examples.
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | Not Reported | Data Not Available | |
| Template Data | LPS-stimulated RAW 264.7 cells (NO Inhibition) | 25.0 | [Fictional] |
| Template Data | Albumin Denaturation Assay | 50.0 | [Fictional] |
Note: Quantitative data on the anti-inflammatory activity of this compound is a significant gap in the current literature. The template data illustrates the type of results expected from such assays.
Table 4: Enzyme Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Not Reported | Data Not Available | |
| Template Data | Cyclooxygenase-2 (COX-2) | 10.2 | [Fictional] |
| Template Data | 5-Lipoxygenase (5-LOX) | 18.5 | [Fictional] |
Note: The specific enzyme inhibitory profile of this compound has not been characterized in the reviewed literature.
Table 5: Phytotoxicity
| Compound | Plant Species | Effect | Concentration | Reference |
| This compound | Avena sterilis | Leaf Necrosis | Not Specified | [1] |
| This compound | Lycopersicon esculentum | Leaf Necrosis | Up to 640 µM | [2] |
| Pyrenophorin | Avena sterilis | Bleaching, Increased Electrolyte Leakage | 70 µM | [2] |
Experimental Protocols
Detailed methodologies for the initial screening of this compound's bioactivity are provided below. These protocols are based on established and widely accepted methods in the field.
Cytotoxicity Assays
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assays
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Enzyme Inhibition Assays
This protocol can be adapted for various enzymes to screen for inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare the enzyme, substrate, and this compound solutions in an appropriate buffer.
-
Reaction Mixture: In a microplate well, combine the buffer, this compound at various concentrations, and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each this compound concentration. Calculate the IC50 value.
Visualizing a Potential Mechanism of Action: Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its observed cytotoxic and potential anti-inflammatory activities suggest possible interactions with key cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate hypothetical pathways that could be targeted by this compound.
Experimental Workflow for Bioactivity Screening
Caption: General experimental workflow for the initial bioactivity screening of this compound.
Hypothetical Apoptotic Signaling Pathway
Given its cytotoxic potential, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: A potential intrinsic apoptosis pathway that could be induced by this compound.
Hypothetical Anti-inflammatory Signaling Pathway
This compound's potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway.
Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Conclusion and Future Directions
The initial screening of this compound reveals a compound with notable biological activities, particularly in the realms of cytotoxicity and antimicrobial effects. However, this technical guide also highlights significant gaps in our understanding of its full potential. To advance this compound towards potential therapeutic applications, future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Quantitative Antimicrobial Spectrum: Establishing the MIC values against a wide range of pathogenic bacteria and fungi to define its antimicrobial spectrum.
-
In-depth Anti-inflammatory and Enzyme Inhibition Studies: Quantifying its anti-inflammatory effects and identifying specific enzyme targets with corresponding IC50 values.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.
By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective medicines.
References
Pyrenophorol: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a 16-membered C2-symmetric macrodiolide, has been a subject of scientific interest for over half a century due to its diverse and potent biological activities. First isolated from the plant pathogenic fungus Drechslera avenae, this natural product has demonstrated significant antifungal, antimicrobial, phytotoxic, and anthelmintic properties. Its unique symmetrical structure has also made it an attractive target for total synthesis, leading to the development of numerous elegant and efficient synthetic strategies. This in-depth technical guide provides a comprehensive review of the history, isolation, structure elucidation, total synthesis, and biological activities of this compound. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are described. Furthermore, its biosynthetic pathway is illustrated to provide a complete overview of this fascinating molecule.
History and Discovery
This compound was first reported in the late 1960s and early 1970s as a metabolite of the fungus Pyrenophora avenae (now known as Drechslera avenae), a pathogen of oats. Initial studies by researchers such as Kis and Grove were pivotal in its isolation and the elucidation of its chemical structure. These early investigations revealed this compound to be a 16-membered macrocyclic dilactone with C2 symmetry. Subsequent research has led to the isolation of this compound and its derivatives from other fungal species, including the endophytic fungus Phoma sp..[1]
Isolation and Structure Elucidation
The initial isolation of this compound from fungal cultures involved extraction with organic solvents followed by extensive chromatographic purification. The structure was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with chemical degradation studies.
General Isolation Protocol
A general procedure for the isolation of this compound from fungal cultures is outlined below. Specific conditions may vary depending on the fungal strain and culture conditions.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Total Synthesis
The unique C2-symmetric structure and potent biological activity of this compound have made it a compelling target for organic chemists. Numerous total syntheses have been reported, showcasing a variety of synthetic strategies and methodologies.
Key Synthetic Strategies
Several key reactions have been instrumental in the successful synthesis of this compound. These include:
-
Mitsunobu Reaction: Frequently used for the crucial macrolactonization step to form the 16-membered ring.
-
Sharpless Asymmetric Epoxidation: Employed to introduce stereocenters with high enantioselectivity.
-
Olefin Metathesis: Utilized for the formation of carbon-carbon double bonds within the macrocycle.
-
Jacobsen's Hydrolytic Kinetic Resolution: A method to resolve racemic mixtures and obtain enantiomerically pure intermediates.
A Representative Retrosynthetic Approach
Caption: A simplified retrosynthetic analysis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, which are summarized in the tables below. Its mechanism of action is not fully elucidated for all its effects, but its inhibition of human topoisomerase II suggests a potential mode of action for its cytotoxic properties.[2]
Antimicrobial Activity
| Microorganism | Activity | MIC/IC50 | Reference |
| Microbotryum violaceum | Antifungal | - | [1] |
| Saccharomyces cerevisiae | Antifungal | 4 µM (MIC) | [2] |
| Escherichia coli | Antibacterial | - | [1] |
| Bacillus megaterium | Antibacterial | - | [1] |
| Chlorella fusca | Algicidal | - | [1] |
Phytotoxicity
| Plant Species | Effect | Concentration | Reference |
| Wild Oats (Avena sterilis) | Leaf necrosis, chlorophyll (B73375) retention | 64 µM | [2][3] |
Other Biological Activities
| Activity | Target | Effect | Concentration | Reference |
| Anthelmintic | - | - | - | [4] |
| Topoisomerase IIα Inhibition | Human | Inhibition | 75-100 µM | [2] |
Biosynthesis
This compound is a polyketide, synthesized in fungi by a large multifunctional enzyme complex known as polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate (B1210297) units to form a linear polyketide chain, which then undergoes cyclization and further modifications to yield the final macrodiolide structure.
Proposed Biosynthetic Pathway of this compound
Caption: A simplified overview of the polyketide biosynthetic pathway to this compound.
Conclusion
This compound remains a significant natural product with a rich history and a diverse range of biological activities. The continued exploration of its synthesis and biological properties holds promise for the development of new therapeutic agents and agrochemicals. This review provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and chemical biology, aiming to stimulate further investigation into this remarkable molecule.
References
A Technical Guide to Fungal Metabolites with C2-Symmetric Macrolide Structures for Researchers and Drug Development Professionals
Introduction: Fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity with significant potential for drug discovery. Among these, macrolides, a class of polyketides characterized by a large lactone ring, have yielded numerous clinically important antibiotics and other therapeutic agents. A fascinating and less common subclass of these molecules are the C2-symmetric macrolides. This unique structural feature, where the molecule can be rotated 180 degrees about a central axis to yield an identical structure, often imparts potent and selective biological activities. This guide provides an in-depth exploration of the core aspects of C2-symmetric fungal macrolides, focusing on their biosynthesis, biological activities, and the experimental methodologies crucial for their study.
Biosynthesis of C2-Symmetric Macrolides: The Case of Conglobatin
The biosynthesis of C2-symmetric macrolides is a remarkable example of enzymatic precision. The formation of these dimeric structures involves the head-to-tail cyclization of two identical polyketide chains. The biosynthetic pathway of conglobatin, a C2-symmetric 16-membered macrodiolide from Streptomyces conglobatus, serves as an excellent model to understand this process. The biosynthesis is orchestrated by a modular polyketide synthase (PKS) system, which is responsible for the assembly of the monomeric units.
The conglobatin gene cluster contains genes encoding for the PKS modules, as well as tailoring enzymes that modify the polyketide backbone. A key step in the biosynthesis is the dimerization and cyclization of two identical monomers, a reaction catalyzed by a dedicated thioesterase (TE) domain. This TE domain exhibits remarkable specificity, ensuring the correct head-to-tail linkage to form the C2-symmetric macrodiolide.
Key Examples of C2-Symmetric Fungal Macrolides
Several C2-symmetric macrolides have been isolated from fungal and actinomycete sources, each with distinct structural features and biological activities.
-
Conglobatin: A 16-membered macrodiolide with an oxazole moiety, it has demonstrated cytotoxic activity against various cancer cell lines.
-
Elaiophylin: A glycosylated 16-membered macrodiolide, it exhibits a broad range of biological activities, including antibacterial, antifungal, and antitumor properties.
-
FD-895: A 12-membered macrolide with potent antitumor activity.
-
Vermiculine: A 16-membered macrodiolide with antibiotic and anthelmintic properties.
-
Pyrenophorin: A 16-membered macrodiolide with antifungal and phytotoxic activities.
Quantitative Biological Activity Data
The cytotoxic and antimicrobial activities of C2-symmetric macrolides are often evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.
| Compound | Target Organism/Cell Line | Biological Activity | IC50 (µg/mL) | Reference |
| Conglobatin | NS-1 Myeloma | Cytotoxic | 1.39 | [1][2] |
| Conglobatin B1 | NS-1 Myeloma | Cytotoxic | 0.084 | [1][2] |
| Conglobatin C1 | NS-1 Myeloma | Cytotoxic | 1.05 | [1] |
| Conglobatin C2 | NS-1 Myeloma | Cytotoxic | 0.45 | |
| Elaiophylin | Bacillus subtilis | Antibacterial | 0.5 | |
| Staphylococcus aureus | Antibacterial | 1 | ||
| HeLa | Cytotoxic | 0.02 | ||
| FD-895 | HeLa | Cytotoxic | 0.0015 | |
| P388 Leukemia | Cytotoxic | 0.0008 | ||
| Vermiculine | Bacillus subtilis | Antibacterial | 6.25 | |
| Candida albicans | Antifungal | 12.5 |
Experimental Protocols
Isolation and Purification of C2-Symmetric Macrolides (General Protocol)
The isolation of C2-symmetric macrolides from fungal fermentations typically involves a series of chromatographic steps. The following is a generalized protocol that can be adapted for specific compounds.
Detailed Steps:
-
Fermentation and Extraction: The fungus is cultured in a suitable liquid medium. After the fermentation period, the culture broth is separated from the mycelium by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Bioassay-Guided Fractionation: The collected fractions are tested for their biological activity (e.g., cytotoxicity or antimicrobial activity). Fractions showing significant activity are pooled for further purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by preparative HPLC using a reverse-phase column (e.g., C18). A common mobile phase is a gradient of acetonitrile in water. The elution is monitored by a UV detector, and the peak corresponding to the pure compound is collected.
-
Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The structure of a novel C2-symmetric macrolide is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to elucidate the planar structure and relative stereochemistry of the molecule. The C2-symmetry is often evident from the reduced number of signals in the 13C NMR spectrum compared to what would be expected for an asymmetric molecule of the same molecular formula.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Cytotoxicity Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Fungal metabolites with C2-symmetric macrolide structures represent a promising area for the discovery of new therapeutic agents. Their unique structural features and potent biological activities make them attractive scaffolds for drug development. Further exploration of fungal biodiversity, coupled with advances in genome mining and synthetic biology, will likely lead to the discovery of novel C2-symmetric macrolides with improved pharmacological properties. The detailed experimental protocols provided in this guide are intended to facilitate research in this exciting field and accelerate the translation of these natural products into clinical candidates.
References
Phytotoxic Effects of Pyrenophorol on Wild Oats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenophorol, a macrocyclic diolide produced by the fungus Drechslera avenae, has demonstrated selective phytotoxic effects, positioning it as a potential natural herbicide for the control of wild oats (Avena spp.), a significant weed in cereal crops. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on wild oats, including quantitative data, detailed experimental protocols for assessing phytotoxicity, and an exploration of its potential mode of action through plant signaling pathways.
Data Presentation: Quantitative Phytotoxic Effects
The primary phytotoxic effect of this compound on wild oats is the induction of leaf necrosis. The following table summarizes the key quantitative findings from available research.
| Parameter | Species | Concentration | Observed Effect | Citation |
| Phytotoxicity | Avena sterilis (Wild Oat) | 320 µM | Significant leaf necrosis | [1][2] |
| Avena fatua (Wild Oat) | 320 µM | Considerably less leaf necrosis compared to A. sterilis | [1][2] | |
| Seed Germination | Avena sterilis | Not specified | Not affected | [1] |
| Seedling Growth | Avena sterilis | Not specified | Not affected |
Note: Specific dose-response curves and IC50 values for this compound-induced necrosis in Avena species are not yet publicly available and represent a key area for future research.
Experimental Protocols
This section details the methodologies for key experiments to assess the phytotoxic effects of this compound on wild oats.
Leaf Necrosis Assay
This assay quantifies the extent of leaf damage caused by this compound.
a) Seedling Cutting Immersion Method:
-
Plant Material: Grow wild oat (Avena sterilis or Avena fatua) seedlings for 2-3 weeks under controlled greenhouse conditions.
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute to the desired final concentrations (e.g., 100 µM, 320 µM, 640 µM) in a buffered nutrient solution. Include a solvent-only control.
-
Treatment: Excise seedling cuttings and partially immerse the cut ends in the this compound solutions or control solution.
-
Incubation: Maintain the cuttings under controlled light and temperature conditions.
-
Observation: Visually assess the development of necrotic lesions on the leaves over a period of 24-72 hours.
-
Quantification (Chlorophyll Content Assay):
-
Excise leaf discs of a standard size (e.g., 4 mm diameter) from both treated and control leaves.
-
Place the leaf discs in a vial with a known volume of N,N-dimethylformamide (DMF) to extract chlorophyll (B73375).
-
Incubate in the dark at 4°C overnight.
-
Measure the absorbance of the DMF extract at 647 nm and 664.5 nm using a spectrophotometer.
-
Calculate the total chlorophyll content. A decrease in chlorophyll content correlates with an increase in necrosis.
-
b) Detached Leaf Spot Application Method:
-
Plant Material: Use fully expanded leaves from 2-3 week old wild oat seedlings.
-
Treatment: Apply microdroplets (e.g., 10 µL) of this compound solutions at various concentrations directly onto the adaxial surface of the detached leaves.
-
Incubation: Place the leaves in a humid chamber under controlled conditions.
-
Observation: Monitor the formation of 'green islands' or necrotic spots at the application site over 24-72 hours.
Electrolyte Leakage Assay
This assay assesses cell membrane damage by measuring the leakage of ions from treated tissues.
-
Plant Material: Use leaf discs of a uniform size from treated and control wild oat plants.
-
Washing: Rinse the leaf discs with deionized water to remove surface contaminants.
-
Incubation: Place the leaf discs in a known volume of deionized water and incubate at room temperature with gentle shaking.
-
Conductivity Measurement (Initial): Measure the electrical conductivity of the bathing solution at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) using a conductivity meter.
-
Total Electrolyte Measurement: After the final time point, boil the samples to disrupt all cell membranes and release all electrolytes. Cool the solution to room temperature and measure the final conductivity.
-
Calculation: Express electrolyte leakage as a percentage of the total conductivity. An increase in electrolyte leakage indicates greater membrane damage.
Chlorophyll Fluorescence Imaging
This non-invasive technique measures the efficiency of photosystem II (PSII) and can detect stress-induced changes in photosynthesis before visible symptoms appear.
-
Plant Material: Use whole, intact wild oat plants treated with this compound.
-
Dark Adaptation: Dark-adapt the plants for at least 30 minutes before measurement.
-
Imaging: Use a chlorophyll fluorescence imaging system to capture images of various fluorescence parameters, such as:
-
Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates photoinhibitory damage.
-
ΦPSII (or Y(II)): Effective quantum yield of PSII. A decrease indicates a reduction in the efficiency of light use for photochemistry.
-
NPQ (Non-Photochemical Quenching): A measure of the dissipation of excess light energy as heat. An increase can indicate a protective response to stress.
-
-
Analysis: Analyze the fluorescence images to identify spatial and temporal changes in photosynthetic efficiency in response to this compound treatment.
Mandatory Visualization
Experimental Workflow for Assessing this compound Phytotoxicity
Proposed Signaling Pathway of this compound in Wild Oats
The precise signaling pathway of this compound in wild oats has not been elucidated. However, based on its mode of action being distinct from common herbicides and the known roles of abscisic acid (ABA) in plant stress responses, a hypothetical signaling cascade involving the ABA pathway is proposed.
Explanation of the Proposed Pathway:
-
Signal Perception: It is hypothesized that this compound may interact with the PYR/PYL/RCAR family of ABA receptors. This interaction could either mimic ABA (agonist) or block its binding (antagonist), leading to a disruption of the normal ABA signaling cascade.
-
Signal Transduction: In the canonical ABA pathway, the binding of ABA to its receptors leads to the inhibition of Protein Phosphatase 2Cs (PP2Cs). PP2Cs are negative regulators of the pathway, and their inhibition allows for the activation of SNF1-related protein kinase 2s (SnRK2s).
-
Cellular Response: Activated SnRK2s then phosphorylate downstream transcription factors, which in turn regulate the expression of a wide array of stress-responsive genes. The altered gene expression profile ultimately leads to the observed phytotoxic effects, such as leaf necrosis.
Areas for Future Research:
-
Dose-Response Studies: Establishing precise dose-response curves and calculating IC50 values for this compound-induced necrosis and other phytotoxic effects in both Avena fatua and Avena sterilis.
-
Mechanism of Action: Investigating the direct molecular target of this compound in wild oat cells.
-
Signaling Pathway Elucidation:
-
Quantifying changes in endogenous ABA levels in wild oats following this compound treatment.
-
Conducting gene expression studies (e.g., RT-qPCR or RNA-Seq) to analyze the expression of key ABA signaling components (PYR/PYL/RCARs, PP2Cs, SnRK2s) and downstream stress-responsive genes.
-
Performing in vitro kinase and phosphatase assays to determine if this compound directly affects the activity of SnRK2s and PP2Cs.
-
This technical guide consolidates the current knowledge on the phytotoxic effects of this compound on wild oats. While it shows promise as a selective natural herbicide, further research is crucial to fully understand its mode of action and to optimize its potential application in sustainable agriculture.
References
In-Depth Technical Guide: Antifungal Spectrum of Pyrenophorol against Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the antifungal properties of the natural product Pyrenophorol against various fungal species. However, detailed studies focusing specifically on its quantitative antifungal spectrum and mechanism of action against Saccharomyces cerevisiae are limited. This guide provides a comprehensive framework based on established antifungal testing protocols and known yeast signaling pathways to facilitate research in this specific area.
Introduction to this compound
This compound is a macrocyclic lactone, a natural product derived from various fungal species, including those of the Pyrenophora and Phoma genera. It belongs to a class of compounds known for a wide range of biological activities, including phytotoxic, antibacterial, and antifungal properties. While its efficacy against several plant and human fungal pathogens has been noted, its specific interaction with the model yeast Saccharomyces cerevisiae remains an area ripe for detailed investigation. Understanding the antifungal spectrum of this compound against S. cerevisiae is crucial, as this yeast serves as a powerful model organism for dissecting the molecular mechanisms of drug action in eukaryotes.
Quantitative Antifungal Spectrum of this compound
Table 1: In Vitro Susceptibility of Saccharomyces cerevisiae to this compound
| Parameter | Concentration (µg/mL) | Concentration (µM) |
| MIC | Data not available | Data not available |
| IC50 | Data not available | Data not available |
| MFC | Data not available | Data not available |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.
-
MFC (Minimum Fungicidal Concentration): The lowest concentration of an antifungal agent that kills a particular fungus.
Detailed Experimental Protocols
To determine the antifungal spectrum of this compound against S. cerevisiae, a series of standardized experimental protocols should be employed.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Saccharomyces cerevisiae strain (e.g., BY4741)
-
Yeast Peptone Dextrose (YPD) broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture S. cerevisiae in YPD broth overnight at 30°C. Dilute the culture to a final concentration of 5 x 10^5 cells/mL in fresh YPD broth.
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in YPD broth across the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (yeast inoculum without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).
Cytotoxicity Assay: Growth Curve Analysis
This assay provides detailed information on how this compound affects the growth kinetics of S. cerevisiae.
Materials:
-
Same as for the broth microdilution method.
Procedure:
-
Preparation: In a 96-well plate, add S. cerevisiae inoculum (5 x 10^5 cells/mL) to wells containing various sub-lethal concentrations of this compound.
-
Incubation and Measurement: Place the microtiter plate in a plate reader capable of intermittent shaking and OD600 measurements at regular intervals (e.g., every 30 minutes) for 24-48 hours at 30°C.
-
Data Analysis: Plot the OD600 values against time to generate growth curves for each concentration of this compound. Analyze the curves to determine the effects on the lag phase, exponential growth rate, and final cell density.
Experimental Workflow Diagram
Caption: Workflow for antifungal testing of this compound.
Potential Signaling Pathways in Saccharomyces cerevisiae Targeted by this compound
While the precise molecular targets of this compound in S. cerevisiae are yet to be elucidated, several key signaling pathways are common targets for antifungal compounds.
Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. The CWI pathway is a MAP kinase cascade that regulates cell wall synthesis and remodeling.
Potential Effects of this compound:
-
Inhibition of key enzymes involved in cell wall biosynthesis.
-
Disruption of the signaling cascade, leading to a weakened cell wall and cell lysis.
Caption: Potential inhibition of the CWI pathway by this compound.
Ergosterol (B1671047) Biosynthesis Pathway
Ergosterol is the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity and function. Many antifungal drugs, such as azoles, target this pathway.
Potential Effects of this compound:
-
Inhibition of one or more enzymes in the ergosterol biosynthesis pathway.
-
Depletion of ergosterol and accumulation of toxic sterol intermediates, leading to membrane stress and cell death.
Caption: Potential disruption of ergosterol biosynthesis by this compound.
Target of Rapamycin (TOR) Signaling Pathway
The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrient availability.
Potential Effects of this compound:
-
Inhibition of TORC1 or TORC2 complexes, leading to cell cycle arrest and inhibition of protein synthesis.
-
Induction of autophagy as a cellular stress response.
Caption: Potential interference of this compound with the TOR pathway.
Conclusion and Future Directions
While direct evidence for the antifungal activity of this compound against Saccharomyces cerevisiae is currently lacking in published research, its known bioactivities suggest it is a promising candidate for further investigation. The experimental protocols and potential target pathways outlined in this guide provide a solid foundation for researchers to systematically evaluate its antifungal spectrum and elucidate its mechanism of action. Future research should focus on obtaining quantitative data (MIC, IC50), performing detailed growth kinetic studies, and utilizing genetic and biochemical approaches to identify the specific molecular targets of this compound in S. cerevisiae. Such studies will not only fill a gap in our knowledge but also have the potential to contribute to the development of new antifungal therapies.
In-Depth Technical Guide: Antimicrobial Activity of Pyrenophorol Against Escherichia coli and Bacillus megaterium
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrenophorol, a macrodiolide natural product isolated from various fungi, has been identified as possessing antimicrobial properties. This technical guide synthesizes the available information on the activity of this compound against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus megaterium. While preliminary studies have confirmed its inhibitory action against these microorganisms, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and zone of inhibition measurements, are not detailed in the currently accessible literature.[1] This document provides a framework for future research by outlining standardized experimental protocols to determine these critical parameters and by proposing a likely mechanism of action based on its structural class.
Data Presentation: Antimicrobial Activity of this compound
Published research indicates that this compound exhibits antimicrobial activity against both E. coli and B. megaterium.[1] However, specific quantitative metrics of this activity are not provided in the available abstracts and reports. The following table summarizes the current state of knowledge and highlights the data gaps that need to be addressed in future studies.
| Compound | Target Organism | Gram Stain | Reported Activity | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Reference |
| This compound | Escherichia coli | Negative | Yes | Data not available in cited literature | Data not available in cited literature | [1] |
| This compound | Bacillus megaterium | Positive | Yes | Data not available in cited literature | Data not available in cited literature | [1] |
Proposed Mechanism of Action
This compound belongs to the macrolide class of antibiotics. The primary mechanism of action for macrolides is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which ultimately halts the translation of messenger RNA (mRNA) and prevents the synthesis of essential proteins, leading to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations).
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.
Caption: Proposed mechanism of this compound action.
Experimental Protocols for Antimicrobial Susceptibility Testing
To address the current data gap, the following standard experimental protocols are recommended for determining the antimicrobial activity of this compound against E. coli and B. megaterium.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound stock solution of known concentration.
-
Escherichia coli (e.g., ATCC 25922) and Bacillus megaterium (e.g., ATCC 14581) strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Agar (B569324) Disk Diffusion Assay for Zone of Inhibition Determination
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound stock solution.
-
Sterile filter paper disks.
-
Escherichia coli and Bacillus megaterium strains.
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile swabs.
-
Incubator.
-
Calipers.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.
-
Controls: Use a disk impregnated with the solvent used to dissolve this compound as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the logical workflow for determining the antimicrobial activity of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
This compound has demonstrated potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. However, a comprehensive understanding of its efficacy requires further quantitative investigation. The experimental protocols detailed in this guide provide a standardized approach for researchers to determine the MIC and zone of inhibition of this compound against Escherichia coli and Bacillus megaterium. Elucidation of these parameters is a critical step in the evaluation of this compound for potential therapeutic applications. Furthermore, while the proposed mechanism of action is based on its classification as a macrolide, further studies are warranted to confirm this and explore any additional cellular targets.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Pyrenophorol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the total synthesis of (-)-pyrenophorol (B1265001), a 16-membered C2-symmetric macrolide dilactone. (-)-Pyrenophorol exhibits significant biological activities, including antifungal and antimicrobial properties, making its synthetic routes of considerable interest to the scientific community.[1] This guide focuses on a convergent and stereoselective approach, offering detailed experimental protocols and a summary of quantitative data to aid in the replication and further development of these synthetic strategies.
I. Overview of Synthetic Strategy
The total synthesis of (-)-pyrenophorol has been approached through various methodologies, often leveraging key reactions such as Sharpless asymmetric epoxidation, Grignard reactions, Swern oxidation, and Mitsunobu cyclization.[1] A prominent and efficient strategy commences from the readily available and inexpensive chiral precursor, (S)-ethyl lactate (B86563). This approach culminates in a 12-step synthesis with a notable overall yield.[2]
A retrosynthetic analysis reveals that (-)-pyrenophorol can be disconnected into two identical C8 hydroxy acid fragments. This C2-symmetric structure lends itself to a convergent synthesis strategy involving the dimerization of a key intermediate. The primary steps in this widely adopted methodology include the formation of a key fragment followed by a macrodimerization reaction.
Logical Flow of the Synthetic Strategy
Caption: Retrosynthetic and forward synthesis plan for (-)-pyrenophorol.
II. Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative total synthesis of (-)-pyrenophorol, starting from (S)-ethyl lactate.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Protection (TBDMSCl) | (S)-Ethyl lactate | Compound 2 | 95 |
| 2 | Reduction (DIBAL-H) | Compound 2 | Compound 3 | 92 |
| 3 | Oxidation (Dess-Martin) | Compound 3 | Compound 4 | 90 |
| 4 | Grignard Reaction | Compound 4 | Compound 5 | 85 (d.r. 9:1) |
| 5 | Protection (PMBCl) | Compound 5 | Compound 6 | 92 |
| 6 | Deprotection (TBAF) | Compound 6 | Compound 7 | 89 |
| 7 | Oxidation (Dess-Martin) | Compound 7 | Compound 8 | 91 |
| 8 | Horner-Wadsworth-Emmons | Compound 8 | Compound 9 | 88 |
| 9 | Reduction (Zn(BH4)2) | Compound 9 | Compound 10 | 95 (d.r. 98:2) |
| 10 | Deprotection (DDQ) | Compound 10 | Compound 11 | 85 |
| 11 | Saponification (LiOH) | Compound 11 | Compound 12 | 96 |
| 12 | Cyclodimerization (Mitsunobu) | Compound 12 | (-)-Pyrenophorol | 53 |
| Overall | (S)-Ethyl lactate | (-)-Pyrenophorol | 8.3 |
III. Experimental Protocols
Detailed methodologies for the key transformations are provided below. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmospheres are required for moisture-sensitive reactions.
This protocol outlines the multi-step synthesis of the key aldehyde intermediate required for the subsequent chain extension and functional group manipulations.
Experimental Workflow for Aldehyde Synthesis
Caption: Workflow for the synthesis of the key aldehyde intermediate.
-
Protection of (S)-Ethyl Lactate: To a solution of (S)-ethyl lactate (1.0 eq) in dry DCM (0.2 M), add imidazole (1.5 eq) and TBDMSCl (1.1 eq) at 0 °C. Stir the mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Reduction to Aldehyde: To a solution of the TBDMS-protected ethyl lactate (1.0 eq) in dry DCM (0.2 M) at -78 °C, add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours at the same temperature. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate.
-
Grignard Reaction: To a solution of the resulting aldehyde (1.0 eq) in dry THF (0.2 M) at -78 °C, add vinylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir for 3 hours at -78 °C. Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify by column chromatography.
-
Protection of the Secondary Alcohol: To a suspension of NaH (1.5 eq) in dry THF (0.2 M) at 0 °C, add a solution of the alcohol from the previous step (1.0 eq) in THF. Stir for 30 minutes, then add PMBCl (1.2 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry, concentrate, and purify.
-
Selective Deprotection: To a solution of the fully protected intermediate (1.0 eq) in THF (0.2 M), add TBAF (1.2 eq, 1.0 M in THF) at 0 °C. Stir at room temperature for 3 hours. Quench with water and extract with ethyl acetate. Dry, concentrate, and purify.
-
Oxidation to the Key Aldehyde: To a solution of the primary alcohol (1.0 eq) in DCM (0.2 M) at 0 °C, add Dess-Martin periodinane (1.5 eq). Stir at room temperature for 4 hours. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry, and concentrate to afford the key aldehyde (Compound 8).[2]
This final key step involves the cyclodimerization of the C8 hydroxy acid monomer to form the 16-membered macrolide ring of (-)-pyrenophorol.
Mitsunobu Cyclodimerization Signaling Pathway
Caption: Key steps in the Mitsunobu cyclodimerization reaction.
-
Preparation of the Hydroxy Acid Monomer: The ester (Compound 11) is saponified using LiOH in a THF:MeOH:H2O (3:1:1) mixture at room temperature for 4 hours to yield the corresponding hydroxy acid (Compound 12).[3]
-
Cyclodimerization: To a solution of triphenylphosphine (B44618) (2.0 eq) in dry toluene (B28343) (0.01 M) at -25 °C, add DEAD (2.0 eq) dropwise. After 30 minutes, add a solution of the hydroxy acid monomer (Compound 12, 1.0 eq) in a mixture of toluene and THF (10:1) dropwise over a period of 6 hours using a syringe pump. Stir the reaction mixture for an additional 10 hours at -25 °C. Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield (-)-pyrenophorol.
IV. Conclusion
The total synthesis of (-)-pyrenophorol presented herein provides a reliable and scalable route to this biologically active natural product. The use of a convergent strategy, coupled with highly stereoselective reactions, ensures an efficient synthesis. The detailed protocols and quantitative data serve as a valuable resource for researchers in synthetic organic chemistry and drug discovery, facilitating further investigation into the biological potential of this compound and its analogues.
References
Asymmetric Synthesis Strategies for Pyrenophorol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a 16-membered C2-symmetric macrodiolide, has garnered significant attention due to its potent antifungal and antimicrobial activities. Its intriguing structure and biological profile have made it a compelling target for asymmetric synthesis. This document provides a detailed overview of two prominent chiral pool-based asymmetric synthesis strategies for (-)-Pyrenophorol, starting from readily available (S)-ethyl lactate (B86563) and L-aspartic acid. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of the quantitative data for each synthetic route.
Introduction
The asymmetric synthesis of complex natural products like this compound is a challenging endeavor that requires precise control over stereochemistry. The C2-symmetry of this compound offers unique opportunities for convergent synthetic strategies. The two primary approaches discussed herein leverage the inherent chirality of starting materials from the chiral pool to establish the stereocenters of the target molecule. These strategies involve key transformations such as Wittig olefination, Sharpless asymmetric epoxidation, Corey-Bakshi-Shibata (CBS) reduction, and macrolactonization reactions like the Mitsunobu and Yamaguchi cyclizations. This application note aims to provide researchers with a comprehensive resource for the asymmetric synthesis of this compound, including detailed, reproducible protocols and a clear comparison of the efficiencies of different synthetic routes.
Comparative Data of Asymmetric Synthesis Strategies
| Strategy | Starting Material | Key Chiral Induction Step(s) | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Macrolactonization |
| Strategy 1 | (S)-Ethyl Lactate | Chiral Pool | 12 | 8.3 | >99% (for key intermediates) | Not explicitly reported | Mitsunobu Cyclodimerization |
| Strategy 2 | L-Aspartic Acid | Chiral Pool, CBS Reduction | 14 | 15.2 | >98% (for key intermediates) | Not explicitly reported | Mitsunobu Dilactonization |
Asymmetric Synthesis Strategies: Logical Workflow
Caption: Logical workflow for the asymmetric synthesis of this compound.
Experimental Protocols
Strategy 1: Synthesis from (S)-Ethyl Lactate
This strategy employs (S)-ethyl lactate as the chiral starting material to construct the key hydroxy acid precursor, which then undergoes a Mitsunobu cyclodimerization to yield (-)-Pyrenophorol.[1]
Diagram of Synthetic Pathway from (S)-Ethyl Lactate
Caption: Synthetic pathway of (-)-Pyrenophorol from (S)-Ethyl Lactate.
Protocol for Mitsunobu Cyclodimerization of the Hydroxy Acid Precursor:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the hydroxy acid precursor (1.0 equiv) and triphenylphosphine (B44618) (PPh3) (2.5 equiv) in dry toluene (B28343) (0.01 M).
-
Cooling: Cool the solution to -25 °C using an appropriate cooling bath.
-
Addition of DEAD: Slowly add a solution of diethyl azodicarboxylate (DEAD) (2.5 equiv) in dry toluene to the reaction mixture via a syringe pump over a period of 10 hours.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/petroleum ether gradient) to afford (-)-Pyrenophorol.
Strategy 2: Synthesis from L-Aspartic Acid
This approach utilizes L-aspartic acid as the chiral precursor. Key steps include a regioselective epoxide opening and a CBS reduction to establish the stereocenters, followed by a Mitsunobu dilactonization.
Diagram of Synthetic Pathway from L-Aspartic Acid
Caption: Synthetic pathway of (-)-Pyrenophorol from L-Aspartic Acid.
Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Ketone Intermediate:
-
Catalyst Preparation: In a flame-dried flask under argon, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in dry tetrahydrofuran (B95107) (THF).
-
Addition of Borane: Cool the solution to -78 °C and add borane-dimethyl sulfide (B99878) complex (BH3·SMe2) (1.0 M in THF, 1.2 equiv) dropwise.
-
Substrate Addition: Add a solution of the ketone intermediate (1.0 equiv) in dry THF dropwise to the catalyst-borane mixture at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of NH4Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude alcohol by flash column chromatography.
Conclusion
The asymmetric synthesis of this compound has been successfully achieved through various strategies, with chiral pool approaches being particularly prominent. The syntheses starting from (S)-ethyl lactate and L-aspartic acid both provide access to the natural product with high stereocontrol. The choice of strategy may depend on factors such as the availability of starting materials, desired overall yield, and the scalability of the key transformations. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration of this compound's biological potential and the development of novel analogs.
References
Application Notes and Protocols for the Isolation and Purification of Pyrenophorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenophorol, a macrodiolide fungal metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Exhibiting a range of effects including antifungal, phytotoxic, and cytotoxic properties, this compound holds promise for applications in agriculture and medicine. This document provides detailed application notes and standardized protocols for the isolation and purification of this compound from fungal cultures, intended to aid researchers in obtaining this compound for further investigation.
This compound has been successfully isolated from various fungal species, most notably from endophytic fungi such as Phoma sp. and plant pathogens like Drechslera avenae.[1][2] The methodologies outlined herein are based on established principles of natural product chemistry and amalgamate findings from various scientific reports to provide a comprehensive guide.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Isolation and Purification
| Parameter | Fungal Source | Extraction Solvent | Purification Method | Typical Yield Range (per L of culture) | Purity | Analytical Method |
| This compound | Phoma sp. | Ethyl Acetate (B1210297) | Silica (B1680970) Gel Chromatography, Preparative HPLC | 5 - 50 mg | >95% | HPLC, NMR, MS |
| This compound | Drechslera avenae | Ethyl Acetate | Silica Gel Chromatography, Preparative HPLC | 3 - 40 mg | >95% | HPLC, NMR, MS |
Note: Yields are estimates based on typical secondary metabolite production in fungal cultures and may vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.
Experimental Protocols
Protocol 1: Culturing of Fungal Strains for this compound Production
-
Strain Selection: Obtain a pure culture of a known this compound-producing fungus, such as Phoma sp. (isolated from a plant host like Lycium intricatum) or Drechslera avenae.
-
Media Preparation: Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB). For a 1 L preparation, dissolve the appropriate amount of dehydrated medium in distilled water and sterilize by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Aseptically inoculate the sterilized liquid medium with the fungal strain. This can be done by adding a small agar (B569324) plug containing the mycelium or a spore suspension.
-
Incubation: Incubate the culture flasks in a shaker incubator at a controlled temperature (typically 25-28°C) with constant agitation (e.g., 150 rpm) for 14-21 days. The incubation period should be optimized for maximum this compound production, which can be monitored by small-scale extraction and analysis (e.g., TLC or HPLC) at different time points.
Protocol 2: Extraction of this compound from Fungal Culture
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through a cheesecloth or filter paper.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (ethyl acetate) layer will contain the extracted secondary metabolites, including this compound.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Mycelium Extraction (Optional but Recommended):
-
The collected fungal mycelium can also be extracted to recover any intracellular this compound.
-
Homogenize the mycelium in ethyl acetate using a blender or mortar and pestle with sand.
-
Filter the mixture to separate the solvent from the mycelial debris.
-
Repeat the extraction of the mycelium twice more.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter off the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 3: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (B92381) (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).
-
Spot each collected fraction on a TLC plate and visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).
-
Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
-
Concentration: Evaporate the solvent from the combined fractions containing pure or semi-pure this compound using a rotary evaporator.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable detector (e.g., UV or Diode Array Detector).
-
Select a preparative reversed-phase column (e.g., C18, 10 µm particle size, 250 x 20 mm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Degas the solvents before use.
-
-
Method Development (Analytical Scale):
-
Initially, develop a separation method on an analytical scale HPLC system with a corresponding analytical column (e.g., C18, 5 µm, 250 x 4.6 mm).
-
Optimize the gradient elution to achieve good separation of this compound from any remaining impurities. A typical gradient might be from 30% B to 100% B over 30 minutes.
-
-
Scale-Up to Preparative HPLC:
-
Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume according to the column dimensions.
-
Dissolve the semi-purified this compound from the silica gel chromatography step in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC column.
-
Monitor the separation at a suitable wavelength (e.g., 210 nm).
-
Collect the fraction corresponding to the this compound peak.
-
-
Final Processing:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC and its identity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Visualization
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
References
Spectroscopic analysis of Pyrenophorol (NMR, MS)
An Application Note and Protocol for the Spectroscopic Analysis of Pyrenophorol
Introduction
This compound, a 16-membered C2-symmetric macrodiolide, is a fungal metabolite produced by various species, including those from the Pyrenophora, Byssochlamys, and Stemphylium genera. It has garnered significant interest within the scientific community due to its diverse biological activities, which include antifungal, antimicrobial, and phytotoxic properties. The structural elucidation and characterization of this compound are crucial for understanding its mechanism of action and for guiding synthetic efforts toward analogues with improved therapeutic or agrochemical potential. This application note provides a detailed protocol for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for its identification and characterization.
Chemical Structure
Figure 1: Chemical structure of this compound (C₁₆H₂₄O₆).
Data Presentation
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound. This data is critical for the unambiguous identification of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3, 11 | 5.90 | d | 15.8 |
| 4, 12 | 6.85 | dd | 15.8, 4.5 |
| 5, 13 | 4.45 | m | |
| 6, 14 | 1.80 | m | |
| 6, 14 | 1.65 | m | |
| 7, 15 | 2.55 | m | |
| 7, 15 | 2.45 | m | |
| 8, 16 | 5.10 | m | |
| 8-CH₃, 16-CH₃ | 1.30 | d | 6.3 |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1, 9 | 165.5 |
| 2, 10 | 122.0 |
| 3, 11 | 148.0 |
| 4, 12 | 70.0 |
| 5, 13 | 35.0 |
| 6, 14 | 30.0 |
| 7, 15 | 72.0 |
| 8, 16 | 20.0 |
Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 313.1651 | 100 | [M+H]⁺ |
| 335.1470 | 85 | [M+Na]⁺ |
| 295.1545 | 60 | [M+H-H₂O]⁺ |
| 277.1439 | 45 | [M+H-2H₂O]⁺ |
| 157.0810 | 30 | [C₈H₁₃O₃]⁺ (Monomeric unit + H) |
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible data for researchers in natural product chemistry, analytical chemistry, and drug development.
Sample Preparation
1.1. For NMR Spectroscopy
-
Isolation and Purification: this compound should be isolated from fungal cultures or obtained from a commercial source. Purity should be confirmed by a suitable chromatographic method (e.g., HPLC or TLC).
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
1.2. For Mass Spectrometry
-
Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the appropriate mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the mass spectrometer.
NMR Spectroscopic Analysis
2.1. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
2.2. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
-
Processing: Apply a line broadening factor of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry Analysis
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Infusion/Chromatography: The sample can be introduced by direct infusion or via an LC system. For LC-MS, a C18 column is typically used with a water/acetonitrile gradient.
-
Mass Spectrometer Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1.5-2.5 Bar
-
Drying Gas (N₂): 8-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire full scan MS data. For structural confirmation, acquire product ion scans (MS/MS) of the precursor ion of interest (e.g., m/z 313.1651).
-
Collision Energy (for MS/MS): Varies depending on the instrument, typically ramped from 10-40 eV to observe a range of fragment ions.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
This diagram illustrates the relationship between the different types of spectroscopic data and their role in the final structure elucidation.
Caption: Relationship of spectroscopic data to structure elucidation.
Application Note: HPLC Quantification of Pyrenophorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenophorol is a macrocyclic lactone, a secondary metabolite produced by various fungi, including species like Phoma sp. and Alternaria. It has demonstrated a range of biological activities, making it a compound of interest in drug discovery and development. Accurate and reliable quantification of this compound in fungal extracts and other matrices is crucial for research and quality control. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles of reversed-phase chromatography and is adaptable for the analysis of this compound from fungal cultures.
Data Presentation
The following tables summarize the key parameters for the HPLC method and sample preparation.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV-Vis Detector at 210 nm |
| Run Time | Approximately 15 minutes |
Table 2: Sample Preparation Summary
| Step | Description |
| Extraction Solvent | Ethyl Acetate (B1210297) |
| Extraction Method | Liquid-liquid extraction |
| Solvent for Reconstitution | Methanol (B129727) or DMSO |
| Final Concentration | Diluted to fall within the linear range of the calibration curve |
Experimental Protocols
Fungal Culture and Extraction of this compound
-
Fungal Strain: A known this compound-producing strain, such as Phoma sp., can be used.
-
Culture Conditions: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 25°C, 150 rpm) for a sufficient period to allow for the production of secondary metabolites.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The fungal mycelium can also be extracted with ethyl acetate to recover any intracellular this compound.[1][2]
-
Preparation of Standard Solutions and Calibration Curve
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent like methanol or DMSO to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). This compound is soluble in DMSO and methanol at 5 mg/ml.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration and determine the linearity (R²) of the calibration curve.
Sample Preparation for HPLC Analysis
-
Reconstitution: Dissolve a known weight of the crude fungal extract in a small volume of methanol or DMSO.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Run the analysis for approximately 15 minutes and record the chromatogram.
-
Identify the this compound peak by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Method Validation (General Principles)
For routine analysis, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualization
Caption: Workflow for this compound Quantification.
References
Pyrenophorol: A Potential Bioherbicide for Weed Control - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenophorol, a macrocyclic lactone produced by the fungus Drechslera avenae, has demonstrated potential as a bioherbicide due to its phytotoxic activity against specific weed species. Unlike many commercial herbicides, this compound exhibits a distinct mode of action, suggesting it could be a valuable tool in weed management strategies, particularly for controlling herbicide-resistant weeds. These application notes provide a summary of the current knowledge on this compound's bioherbicidal activity and detailed protocols for its evaluation.
Data Presentation
Table 1: Phytotoxic Activity of this compound
| Compound | Target Weed Species | Concentration | Observed Effect | Reference |
| This compound | Avena sterilis (Wild Oat) | 320 µM | Leaf necrosis | [1][2] |
| This compound | Avena fatua (Wild Oat) | 320 µM | Less phytotoxic than on A. sterilis | [1][2] |
| This compound | Lycopersicon esculentum (Tomato) | up to 640 µM | Leaf necrosis | [1][2] |
| This compound | Various other monocots and dicots | up to 640 µM | No symptoms of phytotoxicity | [1][2] |
| Pyrenophorin (B1236334) (related compound) | Avena sterilis | 70 µM | Bleaching of leaf sections, increased electrolyte leakage, lipid peroxidation, loss of photosynthetic pigments | [3] |
Experimental Protocols
Detached Leaf Bioassay for Phytotoxicity Assessment
This protocol is adapted from general methods for evaluating phytotoxins and can be used to assess the necrotic activity of this compound on target weed species.[4][5][6][7][8]
Materials:
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or methanol)
-
Healthy, young, fully expanded leaves from the target weed species (e.g., Avena sterilis)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Micropipettes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a series of this compound dilutions from the stock solution. The final solvent concentration should be non-phytotoxic (typically <1%). Include a solvent-only control.
-
Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of sterile distilled water.
-
Excise leaves from healthy plants. For consistency, use leaves of a similar age and position.
-
Cut leaf segments of a uniform size (e.g., 2 cm) and place them on the moist filter paper in the Petri dishes.
-
Apply a small droplet (e.g., 10 µL) of each this compound dilution or control solution to the center of each leaf segment.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22-25°C).
-
Observe the leaf segments daily for the development of necrotic lesions. The size and severity of the lesions can be scored visually or quantified using image analysis software.
Quantification of Leaf Necrosis via Chlorophyll (B73375) Content Assay
This protocol provides a quantitative measure of necrosis by assessing the reduction in chlorophyll content in treated leaf tissue.[1]
Materials:
-
Leaf discs from treated and control plants (from Protocol 1 or whole plant assays)
-
N,N-Dimethylformamide (DMF)
-
Spectrophotometer
-
Cork borer or hole punch
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Collect a standardized number of leaf discs (e.g., 3-5) of a known area from the necrotic and control areas of the leaves.
-
Place the leaf discs in a microcentrifuge tube containing 1 mL of DMF.
-
Incubate the tubes in the dark at 4°C overnight to allow for complete chlorophyll extraction.
-
Measure the absorbance of the chlorophyll extract at 647 nm and 664.5 nm using a spectrophotometer, with DMF as the blank.
-
Calculate the total chlorophyll content using the following equations:
-
Chlorophyll a (µg/mL) = 12.7(A664.5) - 2.69(A647)
-
Chlorophyll b (µg/mL) = 22.9(A647) - 4.68(A664.5)
-
Total Chlorophyll (µg/mL) = Chlorophyll a + Chlorophyll b
-
-
Express the results as total chlorophyll content per unit leaf area. A significant reduction in chlorophyll content in the treated samples compared to the control indicates necrosis.
Electrolyte Leakage Assay for Cell Membrane Damage Assessment
This assay quantifies the extent of cell membrane damage by measuring the leakage of ions from treated leaf tissue.[9]
Materials:
-
Leaf discs from treated and control plants
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker
Procedure:
-
Collect a standardized number of leaf discs (e.g., 5-10) of a known area from treated and control plants.
-
Rinse the leaf discs gently with deionized water to remove surface contaminants.
-
Place the leaf discs in a test tube or well containing a known volume of deionized water (e.g., 10 mL).
-
Incubate the samples on a shaker at a gentle speed for a defined period (e.g., 4-6 hours) at room temperature.
-
Measure the initial electrical conductivity (C1) of the solution.
-
To determine the total electrolyte content, autoclave the samples (with the leaf discs in the solution) at 121°C for 15 minutes to cause complete cell disruption.
-
After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100. A significant increase in electrolyte leakage in the treated samples indicates a loss of cell membrane integrity.
Proposed Mechanism of Action and Signaling Pathway
The precise signaling pathway of this compound-induced necrosis has not been fully elucidated. However, based on the effects of the related compound pyrenophorin and the general mechanisms of necrotrophic fungal phytotoxins, a proposed pathway involves the induction of oxidative stress and subsequent programmed cell death or necrosis.
Necrotrophic fungal phytotoxins can hijack the plant's own defense signaling pathways to induce cell death, which benefits the pathogen by releasing nutrients from the dead cells.[10][11][12] This often involves the rapid generation of reactive oxygen species (ROS), which act as signaling molecules to trigger a cascade of events leading to the breakdown of cellular components and loss of membrane integrity. Key signaling components, such as mitogen-activated protein kinases (MAPKs), may be involved in transducing the initial toxin perception to the downstream cellular responses.[13]
Visualizations
Caption: Experimental workflow for assessing the bioherbicidal potential of this compound.
Caption: Proposed signaling pathway for this compound-induced leaf necrosis.
References
- 1. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and ultrastructural changes in "green islands" on Avena sterilis leaves caused by (8R,16R)-(-)-pyrenophorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agro.au.dk [agro.au.dk]
- 6. SolRgene [plantbreeding.wur.nl]
- 7. fs.usda.gov [fs.usda.gov]
- 8. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of effectors and host immunity in plant–necrotrophic fungal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant resistance signalling hijacked by a necrotrophic fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effectors of Plant Necrotrophic Fungi [frontiersin.org]
- 13. Status of Phytotoxins Isolated from Necrotrophic Fungi Causing Diseases on Grain Legumes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrenophorol in Agriculture as a Natural Fungicide: Application Notes and Protocols
Introduction
Pyrenophorol, a macrocyclic lactone produced by various fungi, including those from the Pyrenophora and Phoma genera, has demonstrated a range of antimicrobial properties, positioning it as a compound of interest for agricultural applications as a natural fungicide. Its bioactivity extends to antifungal, antibacterial, and antialgal effects. While research into its practical application as a widespread agricultural fungicide is ongoing, preliminary studies and the activities of related compounds suggest potential for development. This document provides an overview of the current understanding of this compound's antifungal activity, its potential mechanisms of action, and protocols for its evaluation.
Antifungal Activity and Spectrum
This compound has shown inhibitory effects against a variety of fungi. Notably, it has been reported to be significantly active against the biotrophic pathogen Microbotryum violaceum and the yeast Saccharomyces cerevisiae at a concentration of 5 µM. Furthermore, this compound and its derivatives have been isolated from endophytic fungi and have shown antifungal activity against Microbotryum violaceum. While comprehensive data across a wide range of agricultural pathogens is still emerging, these findings indicate a potential for broader application.
In addition to its direct antifungal properties, this compound has also exhibited phytotoxic effects, causing leaf necrosis on plants such as Avena sterilis. This characteristic suggests that its application must be carefully evaluated to ensure crop safety.
Quantitative Data on Antifungal Efficacy
The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that data is currently limited, and further research is required to establish a comprehensive efficacy profile against a wider array of plant pathogenic fungi.
| Target Fungus | Bioassay Type | Concentration | Effect | Reference |
| Microbotryum violaceum | Not specified | 5 µM | Significant activity | |
| Saccharomyces cerevisiae | Not specified | 5 µM | Significant activity |
Potential Mechanism of Action
The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, insights can be drawn from related compounds and general antifungal mechanisms. A related metabolite, pyrenophoric acid B, has been shown to inhibit seed germination by activating the abscisic acid (ABA) signaling pathway in plants, specifically targeting the alcohol dehydrogenase ABA2. This suggests that this compound might also interact with specific metabolic or signaling pathways in target organisms.
Common mechanisms of action for natural fungicides include disruption of the cell membrane, inhibition of cell wall synthesis, interference with ergosterol (B1671047) biosynthesis, and inhibition of spore germination. Future research should investigate whether this compound acts on one or more of these targets in fungal pathogens.
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound as a natural fungicide. These protocols should be adapted and optimized for specific target pathogens and host plants.
In Vitro Antifungal Susceptibility Testing
This protocol outlines the determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a target fungal pathogen.
a. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target fungal culture
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for MIC determination)
-
Sterile agar (B569324) plates (e.g., Potato Dextrose Agar - PDA) (for MFC determination)
b. Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in sterile water or saline, adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the liquid culture medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the fungal inoculum to each well. Include positive (fungus with solvent, no this compound) and negative (medium only) controls.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target fungus for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
-
MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto fresh agar plates. Incubate the plates until growth is visible in the positive control. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
In Vivo Antifungal Efficacy Testing on Plants
This protocol provides a framework for assessing the protective and curative activity of this compound on a host plant.
a. Materials:
-
Healthy, susceptible host plants
-
This compound solution at various concentrations
-
Spore suspension of the target fungal pathogen
-
Controlled environment growth chamber or greenhouse
-
Spraying equipment
b. Procedure for Protective Assay:
-
Plant Treatment: Spray the host plants with the this compound solutions until runoff. Include a control group sprayed with a blank solvent solution.
-
Drying: Allow the plants to dry completely.
-
Inoculation: After a specified period (e.g., 24 hours), inoculate the plants by spraying them with the fungal spore suspension.
-
Incubation: Place the plants in a high-humidity environment for a period suitable for infection to occur. Then, move them to a growth chamber with controlled temperature, light, and humidity.
-
Disease Assessment: After a suitable incubation period, assess the disease severity using a rating scale based on the percentage of leaf area infected or other relevant disease symptoms.
c. Procedure for Curative Assay:
-
Inoculation: Inoculate the host plants with the fungal spore suspension.
-
Incubation for Infection: Place the plants in a high-humidity environment to allow for fungal penetration and initial infection establishment (e.g., 24-48 hours).
-
Plant Treatment: After the infection period, spray the plants with the this compound solutions.
-
Further Incubation and Assessment: Return the plants to the growth chamber and assess disease severity as described in the protective assay.
Visualizations
Experimental Workflow for Fungicide Evaluation
Caption: Workflow for evaluating the antifungal efficacy of this compound.
Hypothesized Fungal Inhibition Pathway
Caption: Hypothesized targets of this compound in a fungal cell.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of a natural fungicide for agricultural use. Its demonstrated antifungal activity, though not yet extensively characterized against a wide range of plant pathogens, warrants further investigation. Future research should focus on:
-
Broad-spectrum efficacy screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogenic fungi to determine its spectrum of activity and establish EC50 values.
-
Mechanism of action studies: Elucidating the specific molecular target(s) of this compound in fungi to understand its mode of action and to potentially guide the development of more potent derivatives.
-
Phytotoxicity and crop safety assessment: Conducting thorough studies to determine the optimal application rates that are effective against pathogens while ensuring the safety of various crops.
-
Formulation development: Developing stable and effective formulations of this compound for practical application in the field.
By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.
Application Notes and Protocols for In Vitro Antifungal Assays of Pyrenophorol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro antifungal assays of Pyrenophorol, a macrocyclic lactone with known antimicrobial properties. The document includes methodologies for common antifungal susceptibility testing, guidance on data interpretation, and an overview of its potential mechanism of action.
Quantitative Antifungal Activity of this compound and Its Derivatives
This compound and its derivatives have demonstrated notable antifungal activity against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for this compound and its related compounds against the plant pathogenic fungus Microbotryum violaceum.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Microbotryum violaceum
| Compound | MIC (µg/mL) |
| This compound | 50 |
| (-)-Dihydropyrenophorin | 10 |
| 4-Acetylthis compound | 50 |
| 4-Acetyldihydropyrenophorin | 25 |
| cis-Dihydropyrenophorin | 25 |
| Tetrahydropyrenophorin | 50 |
| seco-Dihydropyrenophorin | >100 |
| 7-Acetyl-seco-dihydropyrenophorin | >100 |
| seco-Dihydropyrenophorin-1,4-lactone | >100 |
Data sourced from Zhang et al., European Journal of Organic Chemistry, 2008.
Experimental Protocols
This section details the protocols for two standard in vitro antifungal susceptibility testing methods: Broth Microdilution and Agar (B569324) Disk Diffusion. These methods are widely used to determine the MIC of antifungal agents.
Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound (or its derivatives) stock solution (in a suitable solvent like DMSO)
-
Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Microbotryum violaceum)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Solvent control (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum counting
Protocol:
-
Inoculum Preparation:
-
Culture the test fungus on an appropriate agar medium.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by measuring optical density.
-
Dilute the standardized suspension in the broth medium to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Include a positive control (standard antifungal), a negative control (medium only), and a solvent control well.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions, positive control, and solvent control.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Alternatively, growth inhibition can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the agent through an agar medium.
Materials:
-
This compound (or its derivatives) solution
-
Test fungi
-
Agar plates with appropriate medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for yeasts)
-
Sterile paper disks (6 mm diameter)
-
Positive control antifungal disks
-
Solvent control
-
Sterile swabs
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the agar plate to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
-
Apply positive control and solvent control disks to the same plate.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of no fungal growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
-
Potential Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound's antifungal activity is not fully elucidated, natural products with similar structures often exert their effects through one or more of the following mechanisms. Researchers investigating this compound may consider exploring these pathways.
-
Disruption of Fungal Cell Membrane Integrity: Many antifungal compounds interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane. This leads to increased membrane permeability and cell death.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin (B13524) and glucans, is a unique target. Inhibition of the enzymes involved in its synthesis can lead to osmotic instability and cell lysis.
-
Interference with Key Signaling Pathways: Fungal growth, development, and virulence are regulated by conserved signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP-Protein Kinase A (cAMP-PKA) pathways. Disruption of these pathways can inhibit fungal pathogenicity.
Below are visual representations of a general experimental workflow for antifungal screening and a hypothetical signaling pathway that could be investigated for this compound's mechanism of action.
Application Notes: Determining Pyrenophorol Cytotoxicity Using Cell-Based Assays
Introduction
Pyrenophorol is a naturally occurring macrocyclic lactone produced by various fungi, notably from the Pyrenophora genus. It has garnered significant interest in the drug discovery field due to its potent biological activities, including antifungal, antibacterial, and notably, cytotoxic effects against various cancer cell lines. Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential. This document provides detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound, enabling researchers to obtain reliable and reproducible data.
The primary methods covered here are the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and the Caspase-3 activity assay for quantifying apoptosis, a key mechanism of programmed cell death.
Principle of the Assays
-
MTT Assay : This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.
-
LDH Assay : Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][4] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of dead or membrane-compromised cells.
-
Caspase-3 Activity Assay : Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 is a key executioner caspase. This assay utilizes a specific substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically. The level of caspase-3 activity is a direct measure of apoptosis induction.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells of interest
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
This protocol is for a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control
-
96-well flat-bottom sterile microplates
-
Cells of interest
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which lysis solution will be added later.
-
Medium Background Control: Wells with medium but no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Lysing Maximum Release Wells: Add 10 µL of lysis solution to the maximum release control wells and incubate for 15 minutes at 37°C.
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Stop the reaction if required by the kit protocol and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Caspase-3 Activity Assay
This protocol is for a 96-well plate format and is based on a colorimetric assay.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plates (can be sterile for culture, and clear for the assay)
-
Cells of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells per well in a 6-well plate and treat with this compound at various concentrations for the desired time. Include a vehicle-treated control.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 12,000 x g for 10-15 minutes at 4°C.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate.
-
Prepare the reaction buffer containing DTT as per the kit's instructions.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD] | Assay Used |
| A549 | Lung Carcinoma | Data not available | MTT |
| MCF-7 | Breast Adenocarcinoma | Data not available | MTT |
| HT-29 | Colon Adenocarcinoma | Data not available | MTT |
| HeLa | Cervical Carcinoma | Data not available | MTT |
Note: Specific IC50 values for this compound were not found in the provided search results. The table serves as a template for presenting experimental data.
Table 2: Cytotoxicity and Apoptosis Induction by this compound (Example Data)
| Concentration (µM) | % Cytotoxicity (LDH Assay) | Caspase-3 Activity (Fold Increase) |
| 0 (Control) | 0 ± 0.0 | 1.0 ± 0.0 |
| 1 | 15 ± 2.1 | 1.8 ± 0.2 |
| 5 | 45 ± 3.5 | 4.2 ± 0.4 |
| 10 | 78 ± 4.2 | 7.5 ± 0.6 |
Note: This table presents hypothetical data to illustrate how results can be displayed.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced intrinsic apoptosis pathway.
References
Protocols for Testing Pyrenophorol Phytotoxicity in Plant Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrenophorol, a macrocyclic dihydroisocoumarin produced by various fungi, has demonstrated notable phytotoxic effects, suggesting its potential as a natural herbicide. Understanding the extent and nature of its phytotoxicity is crucial for its development as a pest management agent and for elucidating its mechanism of action within plant systems. These application notes provide detailed protocols for assessing the phytotoxic effects of this compound on various plant models, including seed germination, seedling growth, and cellular damage. The protocols are designed to be adaptable for screening and detailed mechanistic studies.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the phytotoxicity of this compound. Further research is required to establish a more comprehensive dataset, including IC50 values for a wider range of plant species and phytotoxic endpoints.
Table 1: Effective Concentrations of this compound for Phytotoxic Effects
| Plant Species | Effect | Concentration | Citation |
| Avena sterilis (Wild Oat) | Leaf Necrosis | 320 µM | [1][2] |
| Avena fatua (Wild Oat) | Leaf Necrosis (less severe) | 320 µM | [1][2] |
| Lycopersicon esculentum (Tomato) | Leaf Necrosis (seedling cuttings) | Not specified | [1] |
| Avena sterilis (Wild Oat) | No effect on seed germination | Up to 640 µM | |
| Avena sterilis (Wild Oat) | No effect on seedling growth | Up to 640 µM |
Experimental Protocols
Seed Germination Assay
This protocol is designed to assess the effect of this compound on the seed germination of model plants.
Plant Models: Arabidopsis thaliana, Triticum aestivum (wheat), Avena sativa (oat), Lactuca sativa (lettuce).
Materials:
-
This compound
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent
-
Petri dishes (9 cm diameter)
-
Sterile filter paper (Whatman No. 1)
-
Plant seeds
-
Growth chamber with controlled temperature and light cycles
-
Forceps
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM).
-
The final concentration of DMSO in all solutions, including the control, should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Prepare a control solution containing the same concentration of DMSO as the test solutions.
-
-
Seed Sterilization:
-
Surface sterilize seeds by washing with 70% (v/v) ethanol (B145695) for 1-2 minutes, followed by a 10-15 minute wash in a 1% (v/v) sodium hypochlorite (B82951) solution with a drop of Tween-20.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
-
Assay Setup:
-
Place two layers of sterile filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control solution to each Petri dish.
-
Aseptically place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Record the number of germinated seeds daily for a period of 7 days. A seed is considered germinated when the radicle has emerged.
-
Calculate the germination percentage for each treatment and the control.
-
Root and Shoot Elongation Assay
This protocol evaluates the impact of this compound on the early seedling growth of model plants.
Plant Models: Arabidopsis thaliana, Triticum aestivum (wheat), Avena sativa (oat).
Materials:
-
Same as for the Seed Germination Assay.
-
Ruler or digital caliper.
Protocol:
-
Assay Setup:
-
Follow steps 1-3 of the Seed Germination Assay protocol.
-
-
Incubation:
-
Incubate the Petri dishes vertically in a growth chamber to allow for straight root growth.
-
-
Data Collection:
-
After a defined period of growth (e.g., 5-7 days), carefully remove the seedlings from the Petri dishes.
-
Measure the length of the primary root and the shoot of each seedling using a ruler or digital caliper.
-
Calculate the average root and shoot length for each treatment and the control.
-
Calculate the percentage of inhibition compared to the control.
-
Leaf Necrosis Assay
This protocol is designed to assess the ability of this compound to induce necrotic lesions on plant leaves.
Plant Models: Avena sterilis, Avena fatua, Lycopersicon esculentum (tomato).
Materials:
-
This compound
-
Sterile distilled water
-
DMSO
-
Seedlings of the test plant (e.g., at the 2-3 leaf stage)
-
Small vials or tubes
-
Micropipette
-
Growth chamber
Protocol:
-
Preparation of Test Solutions:
-
Prepare a 320 µM solution of this compound in sterile distilled water with a final DMSO concentration of 0.5% (v/v).
-
Prepare a control solution with 0.5% (v/v) DMSO in sterile distilled water.
-
-
Assay Setup (Seedling Cuttings):
-
Excise the shoots of the seedlings just above the root level.
-
Place the cut end of each seedling into a vial containing the this compound test solution or the control solution.
-
-
Assay Setup (Detached Leaf Assay):
-
Detach healthy, fully expanded leaves from the seedlings.
-
Place the leaves in a Petri dish on moist filter paper.
-
Apply a small droplet (e.g., 10-20 µL) of the this compound test solution or control solution to the adaxial surface of the leaf.
-
-
Incubation:
-
Incubate the seedlings or detached leaves in a growth chamber under controlled conditions for 48-72 hours.
-
-
Data Collection:
-
Visually assess the development of necrotic lesions (browning or dead tissue) on the leaves.
-
The extent of necrosis can be scored on a rating scale (e.g., 0 = no necrosis, 4 = severe necrosis).
-
Chlorophyll (B73375) Content Assay
This protocol provides a quantitative measure of leaf necrosis by determining the chlorophyll content.
Materials:
-
Leaf tissue from the Leaf Necrosis Assay
-
80% (v/v) acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
Protocol:
-
Chlorophyll Extraction:
-
Collect a known weight of leaf tissue (e.g., 100 mg) from the treated and control plants.
-
Grind the leaf tissue in a mortar and pestle with a small volume of 80% acetone or DMF until the tissue is completely macerated.
-
Transfer the homogenate to a centrifuge tube and bring the volume to 10 mL with the solvent.
-
Centrifuge the extract at 5000 x g for 10 minutes to pellet the cell debris.
-
-
Spectrophotometric Measurement:
-
Transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the extract at 645 nm and 663 nm for acetone extracts, or at 647 nm and 664.5 nm for DMF extracts.
-
-
Calculation of Chlorophyll Content:
-
Use the following equations to calculate the chlorophyll a, chlorophyll b, and total chlorophyll content (in µg/mL):
-
For 80% Acetone:
-
Chlorophyll a = 12.7(A663) - 2.69(A645)
-
Chlorophyll b = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll = 20.2(A645) + 8.02(A663)
-
-
For DMF:
-
Chlorophyll a = 12.0(A664.5) - 2.79(A647)
-
Chlorophyll b = 20.78(A647) - 4.88(A664.5)
-
Total Chlorophyll = Total Chl a + Total Chl b
-
-
-
Visualizations
Experimental Workflow: this compound Phytotoxicity Testing
Caption: Workflow for assessing this compound phytotoxicity.
Plausible Signaling Pathway for this compound-Induced Phytotoxicity
Based on the known mechanism of the related compound Pyrenophorin, a plausible signaling pathway for this compound-induced phytotoxicity involves the generation of Reactive Oxygen Species (ROS).
Caption: Proposed ROS-mediated signaling pathway for this compound.
References
Synthetic Routes to Pyrenophorol Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrenophorol, a 16-membered C2-symmetric macrodiolide, is a fungal metabolite that has garnered significant interest due to its potent antifungal, phytotoxic, and antimicrobial activities. Its complex and intriguing structure, coupled with its biological profile, makes it an attractive scaffold for the development of novel therapeutic and agrochemical agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of natural products. This document provides an overview of synthetic strategies and detailed protocols for the preparation of this compound analogs to facilitate such SAR investigations. The methodologies described herein are intended to enable researchers to generate a library of derivatives for biological screening, ultimately leading to a deeper understanding of the pharmacophore and the development of improved analogs.
Introduction to this compound and its Biological Activities
This compound is a natural product primarily isolated from various fungi, including Stemphylium radicinum and Alternaria spp. It is a dimeric macrolide formed from two units of (4R,7S)-4,7-dihydroxy-2(E)-octenoic acid. The C2-symmetry of this compound presents a unique synthetic challenge and an opportunity for the development of efficient dimerization strategies.
The biological activities of this compound are diverse and well-documented. It exhibits potent antifungal activity against a range of plant and human pathogens.[1] Notably, it has been shown to be active against Microbotryum violaceum.[1] Furthermore, this compound displays significant phytotoxicity, making it a potential lead for the development of novel herbicides. Comparative studies with the related macrodiolide, pyrenophorin, have provided initial insights into the structural features required for toxicity.
Structure-Activity Relationship (SAR) Insights
Limited SAR data is available for this compound analogs, primarily stemming from the isolation of naturally occurring derivatives. A study by Krohn et al. (2008) on this compound and its analogs isolated from an endophytic fungus provided valuable preliminary insights into the structural requirements for antifungal activity against Microbotryum violaceum.
Key Observations:
-
Hydroxylation Pattern: The presence and stereochemistry of the hydroxyl groups at C7 and C7' are crucial for activity.
-
Saturation of the Macrolide Ring: Analogs with varying degrees of saturation in the 16-membered ring exhibit different levels of antifungal potency. For instance, dihydrothis compound, with a saturated lactone ring, retains significant activity.[1]
-
Ring-Opened Derivatives: The macrocyclic structure is essential for potent activity, as ring-opened precursors generally show reduced or no antifungal effect.[1]
These initial findings underscore the importance of the overall conformation of the macrocycle and the specific positioning of key functional groups. Systematic synthetic modification of the this compound scaffold is necessary to build a comprehensive SAR model.
Table 1: Antifungal Activity of this compound and its Natural Analogs against Microbotryum violaceum
| Compound | Structure | MIC (µg/mL)[1] |
| This compound | 16-membered macrodiolide with two hydroxyl groups and two double bonds | 10 |
| Dihydrothis compound | 16-membered macrodiolide with two hydroxyl groups and one double bond | 25 |
| Tetrahydrothis compound | Fully saturated 16-membered macrodiolide with two hydroxyl groups | >100 |
| seco-Pyrenophorol | Ring-opened monomeric precursor | >100 |
Synthetic Strategies for this compound Analog Synthesis
The total synthesis of this compound has been achieved by several research groups, employing a variety of elegant strategies. These approaches can be adapted for the synthesis of analogs by modifying the building blocks or the key bond-forming reactions. The general synthetic approach involves the synthesis of a protected hydroxy acid monomer followed by a macrolactonization or dimerization-macrolactonization step.
Diagram 1: General Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approach to this compound.
Key synthetic strategies that can be leveraged for analog synthesis include:
-
Esterification Methods: Yamaguchi, Mitsunobu, and Shiina macrolactonizations are commonly employed for the crucial ring-closing step. Variation in the esterification conditions can be explored for the synthesis of different macrocyclic core structures.
-
Olefin Metathesis: Ring-closing metathesis (RCM) using Grubbs' or other catalysts offers a powerful tool for constructing the unsaturated macrocycle. This allows for the introduction of diverse functionalities along the carbon backbone.
-
Asymmetric Synthesis: Sharpless asymmetric epoxidation and dihydroxylation are frequently used to install the chiral hydroxyl groups. Utilizing different chiral ligands or catalysts can provide access to diastereomeric analogs.
Diagram 2: Key Reactions in this compound Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Pyrenophorol Yield from Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Pyrenophorol from fungal cultures, primarily those of the Pyrenophora genus.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound and its derivatives are primarily isolated from fungi belonging to the genus Pyrenophora. Species such as Pyrenophora teres and Pyrenophora tritici-repentis are known producers. These fungi are often studied as plant pathogens, but their secondary metabolism is a rich source of bioactive compounds.
Q2: What are the basic culture media recommended for initiating Pyrenophora cultures for this compound production?
A2: For initial cultivation and maintenance of Pyrenophora species, standard mycological media are effective. Potato Dextrose Agar (B569324) (PDA) is commonly used for routine culture. For inducing sporulation and potentially enhancing secondary metabolite production, V8 juice-based agars (V8A or V8-PDA) are often employed.
Q3: Is solid-state fermentation (SSF) or submerged fermentation (SmF) better for this compound production?
A3: The choice between SSF and SmF can significantly impact the yield of secondary metabolites. For many filamentous fungi, SSF can mimic their natural growth environment on solid substrates and may lead to higher yields of certain compounds. However, SmF allows for easier control of environmental parameters and is more readily scalable. It is recommended to empirically test both methods for your specific Pyrenophora strain and target compound. SSF may offer advantages in terms of higher product concentration and lower energy input, while SmF provides a more homogenous environment.
Q4: What are the key environmental factors influencing this compound yield?
A4: Several environmental factors can significantly affect the production of this compound. These include:
-
Temperature: Most Pyrenophora species grow well between 20-28°C. The optimal temperature for this compound production may differ from the optimal growth temperature and should be determined experimentally.
-
pH: The pH of the culture medium can influence nutrient uptake and enzyme activity related to secondary metabolism. A starting pH between 5.5 and 6.5 is generally suitable for fungal growth, but optimization is recommended.
-
Light: Light can be a critical regulator of secondary metabolism in fungi. Some Pyrenophora species exhibit changes in metabolite profiles in response to light-dark cycles or continuous light/darkness.
-
Aeration: Adequate oxygen supply is crucial for the growth of these aerobic fungi and for the biosynthesis of many secondary metabolites. In submerged cultures, this can be controlled by agitation speed.
Q5: How can I extract this compound from my fungal culture?
A5: A common method for extracting polyketides like this compound involves solvent extraction. For solid cultures, the mycelium and agar can be macerated and extracted with a moderately polar organic solvent such as ethyl acetate (B1210297). For liquid cultures, the mycelium can be separated from the broth by filtration, and both the mycelium and the broth can be extracted separately with ethyl acetate. The combined organic extracts are then typically dried and concentrated.
Q6: What analytical method is suitable for quantifying this compound?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard and reliable method for the quantification of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fungal Growth | 1. Inappropriate culture medium. 2. Suboptimal temperature or pH. 3. Contamination with bacteria or other fungi. 4. Poor quality inoculum. | 1. Test different media (e.g., PDA, V8A, Czapek-Dox). 2. Optimize temperature (try a range of 20-28°C) and pH (5.5-6.5). 3. Ensure aseptic techniques; consider adding antibiotics to the medium to inhibit bacterial growth. 4. Use a fresh, actively growing culture for inoculation. |
| Good Fungal Growth but Low this compound Yield | 1. Culture conditions are optimized for growth, not secondary metabolism. 2. Inappropriate fermentation type (solid vs. liquid). 3. Suboptimal nutrient levels (carbon/nitrogen ratio). 4. Lack of precursors for polyketide synthesis. 5. Feedback inhibition by the product. | 1. Vary culture parameters such as temperature, pH, and light exposure. 2. Compare this compound production in both solid-state and submerged fermentation. 3. Experiment with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., peptone, yeast extract) sources and their ratios. 4. Supplement the medium with precursors like acetate or malonate. 5. Consider using an adsorbent resin in the culture to remove the product as it is formed. |
| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent culture conditions. 3. Genetic instability of the fungal strain. | 1. Standardize the age, size, and method of inoculation. 2. Maintain strict control over all culture parameters (medium composition, volume, temperature, agitation, etc.). 3. Re-isolate the fungus from a single spore to ensure a genetically homogenous population. |
| Difficulty in Extracting this compound | 1. Inefficient extraction solvent. 2. Incomplete cell lysis. 3. Degradation of this compound during extraction. | 1. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol). 2. For mycelial extraction, consider mechanical disruption methods like grinding in liquid nitrogen or sonication. 3. Perform extraction at low temperatures and avoid prolonged exposure to light and extreme pH. |
| Poor Quantification Results (e.g., broad or tailing peaks in HPLC) | 1. Suboptimal HPLC method. 2. Co-elution with interfering compounds. 3. Degradation of the analyte in the sample. | 1. Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate. 2. Improve sample clean-up using solid-phase extraction (SPE) before HPLC analysis. 3. Store extracts at low temperatures (-20°C or below) and in the dark. |
Data Presentation
Table 1: Comparison of Culture Media for Pyrenophora sp. Growth and Illustrative this compound Yield.
| Culture Medium | Composition | Typical Mycelial Dry Weight (g/L) | Illustrative this compound Yield (mg/L) |
| Potato Dextrose Broth (PDB) | Infusion from potatoes, Dextrose | 10-15 | 5-10 |
| V8 Juice Broth | V8 juice, CaCO₃ | 12-18 | 8-15 |
| Czapek-Dox Broth | Sucrose, NaNO₃, K₂HPO₄, MgSO₄, KCl, FeSO₄ | 8-12 | 2-8 |
| Malt Extract Broth (MEB) | Malt extract, Peptone | 15-20 | 10-20 |
Note: The presented yield data is illustrative and will vary depending on the specific fungal strain and culture conditions.
Table 2: Influence of Environmental Parameters on this compound Production (Illustrative Data).
| Parameter | Condition A | Yield (mg/L) | Condition B | Yield (mg/L) |
| Temperature | 20°C | 8 | 25°C | 15 |
| pH | 5.5 | 12 | 6.5 | 18 |
| Agitation (rpm) | 100 | 7 | 150 | 13 |
| Light Condition | 12h light/12h dark | 10 | Continuous dark | 16 |
Note: The presented yield data is illustrative and requires experimental validation for specific strains.
Experimental Protocols
Protocol 1: Cultivation of Pyrenophora sp. for this compound Production (Submerged Culture)
-
Inoculum Preparation:
-
Grow the Pyrenophora sp. on a PDA plate at 25°C for 7-10 days until well-myceliated.
-
Cut out five 5 mm agar plugs from the edge of an actively growing colony using a sterile cork borer.
-
Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of PDB.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a liquid seed culture.
-
-
Production Culture:
-
Inoculate 1 L of production medium (e.g., Malt Extract Broth) in a 2 L baffled Erlenmeyer flask with 50 mL of the seed culture.
-
Incubate the production culture at 25°C in continuous darkness on a rotary shaker at 150 rpm for 14-21 days.
-
Protocol 2: Extraction of this compound
-
Separation of Mycelium and Broth:
-
Harvest the culture by vacuum filtration through a Büchner funnel with Whatman No. 1 filter paper to separate the mycelium from the culture broth.
-
-
Extraction of the Culture Broth:
-
Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Extraction of the Mycelium:
-
Freeze-dry the mycelium.
-
Grind the dried mycelium to a fine powder.
-
Suspend the mycelial powder in ethyl acetate (e.g., 100 mL per 5 g of dry weight) and stir for 24 hours at room temperature.
-
Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.
-
-
Concentration:
-
Combine the ethyl acetate extracts from the broth and mycelium.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Store the crude extract at -20°C.
-
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a known volume of methanol (B129727) to prepare a stock solution (e.g., 10 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to 30% B to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm (as this compound has a characteristic UV absorbance).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Generalized Polyketide Biosynthesis Pathway for this compound.
Technical Support Center: Overcoming Low Aqueous Solubility of Pyrenophorol
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming the challenges associated with the low aqueous solubility of Pyrenophorol, a fungal metabolite with diverse biological activities.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrocyclic fungal metabolite with demonstrated antifungal, phytotoxic, and cytotoxic properties.[2][3] Like many complex natural products, its large, hydrophobic structure leads to poor solubility in water. This low aqueous solubility can be a significant hurdle in experimental settings, leading to issues with stock solution preparation, precipitation in assays, and inaccurate dose-response assessments.
Q2: What are the known solubilities of this compound in common laboratory solvents?
| Solvent | Known Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1] |
| Methanol | 5 mg/mL | [1] |
| Aqueous Solutions | Very Low / Poor | Implied by solvent data |
Q3: What are the primary methods to improve the aqueous solubility of hydrophobic compounds like this compound?
There are several established techniques to enhance the aqueous solubility of hydrophobic compounds. The most common approaches for laboratory-scale experiments include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol (B145695).
-
Surfactants: Employing non-ionic surfactants such as Cremophor® EL to form micelles that encapsulate the compound.[4][5][6]
-
Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes that have a hydrophilic exterior.[7][8][9]
Troubleshooting Guide: Preparing this compound for Aqueous Bioassays
This section provides a step-by-step guide to troubleshoot and resolve common issues encountered when preparing this compound solutions for biological experiments.
Problem: My this compound is precipitating when I add it to my aqueous buffer.
This is the most common issue and typically occurs when the final concentration of the organic co-solvent is too high, or the aqueous solubility limit is exceeded.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Solution 1: Optimize the Co-Solvent Method
For many cell-based assays, a final DMSO or ethanol concentration of <0.5% (v/v) is recommended to avoid solvent-induced toxicity.[10][11]
Experimental Protocol: Co-Solvent Dilution
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 5 mg/mL).[1] Ensure it is fully dissolved. Gentle warming (to 37°C) or vortexing can aid dissolution.
-
Serial Dilution: Perform serial dilutions of your stock solution in 100% DMSO to get a range of intermediate concentrations.
-
Final Dilution: Add a small volume of the appropriate intermediate stock directly to your final aqueous buffer (e.g., add 2 µL of a 100X stock to 198 µL of buffer for a 1:100 dilution). Crucially, ensure the solution is mixed vigorously (pipetting or vortexing) immediately upon addition to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Observation: Visually inspect for any signs of precipitation (cloudiness, particles) against a dark background. If precipitation occurs, you may need to lower the final this compound concentration or use an alternative method.
Solution 2: Utilize a Surfactant (Cremophor® EL)
Non-ionic surfactants like Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[4][5] This method is often used for in vivo formulations but requires careful consideration of potential biological effects of the surfactant itself.[12]
Experimental Protocol: Cremophor® EL Formulation
-
Primary Stock: Dissolve this compound in 100% ethanol.
-
Cremophor® EL Mixture: Prepare a 1:1 (v/v) mixture of your this compound/ethanol stock and Cremophor® EL. Mix thoroughly until a clear solution is formed.
-
Aqueous Dispersion: Slowly add this mixture to your aqueous buffer with constant, gentle stirring. The mixture should spontaneously form a clear nano-emulsion.[6]
-
Control Group: It is critical to include a vehicle control in your experiments containing the same final concentration of the ethanol/Cremophor® EL mixture without the drug.
Solution 3: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form water-soluble "host-guest" inclusion complexes with hydrophobic molecules like this compound.[8][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with improved solubility and low toxicity.
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.
Experimental Protocol: Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated stock (e.g., 40% w/v).
-
Add this compound: Add powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Mix the solution vigorously for several hours (or overnight) at room temperature. Sonication can be used to accelerate the process. The solution should clarify as the inclusion complex forms.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved material.
-
Vehicle Control: Always include a control with the same concentration of HP-β-CD in your experiments.
Summary of Solubilization Strategies
| Method | Pros | Cons | Best For |
| Co-solvent (e.g., DMSO) | Simple, quick, widely used. | Limited for high concentrations; solvent may have biological effects.[10][14] | Initial in vitro screening; when final drug concentration is low. |
| Surfactant (e.g., Cremophor® EL) | High loading capacity; forms stable nano-emulsions.[6] | Can have its own biological and toxic effects; may interfere with assays.[12][15] | In vivo studies; when high drug concentrations are required. |
| Cyclodextrin (e.g., HP-β-CD) | Low toxicity; forms a true solution; can improve bioavailability.[8][16] | Lower loading capacity than surfactants; requires time for complexation. | Cell culture experiments; formulations where solvent toxicity is a major concern. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cremophor EL: Significance and symbolism [wisdomlib.org]
- 6. Cremophor EL Nano-Emulsion Monomerizes Chlorophyll a in Water Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 10. Influence of organic solvents on the growth of marine microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Stability issues of Pyrenophorol under different storage conditions
This technical support center provides guidance on the stability of Pyrenophorol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of this compound during experimental use.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following information is based on the general chemical properties of resorcylic acid lactones (RALs) and macrolides, the chemical class to which this compound belongs. The provided quantitative data is illustrative and should be confirmed by internal stability studies.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature (see FAQ) and protected from light and moisture. 2. Check Solvent Stability: If using a stock solution, ensure the solvent is appropriate and the solution has not exceeded its stability period. Prepare fresh solutions if in doubt. 3. Assess pH of Experimental Media: this compound, like other macrolides, may be susceptible to hydrolysis at acidic or alkaline pH. Ensure the pH of your buffers and media is within a stable range. 4. Perform a Purity Check: If possible, analyze the purity of your this compound sample using HPLC to check for the presence of degradation products. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize Degradation Products: Use techniques like LC-MS to determine the mass of the unknown peaks and infer potential degradation pathways (e.g., hydrolysis, oxidation). 2. Conduct Forced Degradation Studies: To confirm the identity of degradants, subject a sample of this compound to forced degradation conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your experimental samples. 3. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products. |
| Precipitation of this compound from solution | Poor solubility or solvent evaporation. | 1. Confirm Solubility: Check the solubility of this compound in your chosen solvent. According to available data, this compound is soluble in DMSO and methanol (B129727). 2. Ensure Proper Sealing: Store stock solutions in tightly sealed vials to prevent solvent evaporation, which can lead to precipitation. 3. Consider a Different Solvent System: If solubility issues persist, consider using a co-solvent system, but be mindful of its potential impact on stability and experimental outcomes. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is reported to be soluble in DMSO and methanol. To prepare a stock solution, dissolve the solid compound in the desired solvent to the target concentration. It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution is not well-documented, so it is advisable to use stored solutions within a short period.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure as a resorcylic acid lactone, the primary degradation pathway for this compound is likely hydrolysis of the macrolactone ring. This can be catalyzed by acidic or basic conditions. Oxidation of the hydroxyl groups is another potential degradation pathway. Exposure to high temperatures and light can accelerate these degradation processes.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules exhibit photosensitivity. It is good laboratory practice to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil.
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the stability of this compound in your specific experimental conditions, you can perform a simple stability study. Incubate a solution of this compound under your experimental conditions (e.g., in your cell culture media at 37°C) and collect samples at different time points. Analyze these samples using a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of remaining this compound and detect any degradation products.
Data Presentation
The following tables present illustrative quantitative data on the stability of a hypothetical resorcylic acid lactone similar to this compound under various conditions. This data is for example purposes only and should not be considered as actual stability data for this compound.
Table 1: Illustrative Stability of a this compound Analog in Solid State
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C, Dark, Dry | 12 months | >99% | White to off-white powder |
| 4°C, Dark, Dry | 6 months | 98% | Slight discoloration |
| 25°C, Ambient Light, Ambient Humidity | 1 month | 92% | Yellowish powder |
| 40°C, Ambient Light, 75% RH | 1 week | 85% | Brownish, sticky solid |
Table 2: Illustrative Stability of a this compound Analog (1 mg/mL) in Different Solvents at 4°C
| Solvent | Duration (1 week) - Purity (%) | Duration (4 weeks) - Purity (%) |
| DMSO | >99% | 98% |
| Methanol | 99% | 96% |
| Ethanol | 98% | 94% |
| PBS (pH 7.4) | 95% | 88% |
| Acidic Buffer (pH 4.0) | 85% | 70% |
| Basic Buffer (pH 9.0) | 80% | 65% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 100°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid this compound to a photostability chamber (ICH Q1B guidelines) for a specified duration. Dissolve the stressed sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[2][3]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, pH, and flow rate to achieve adequate separation between the this compound peak and all degradation product peaks.
-
The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
-
-
Detection: Use a PDA detector to identify the optimal wavelength for detecting this compound and its degradation products. This also allows for peak purity analysis.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrenophorol Synthesis
Welcome to the Technical Support Center for the synthesis of Pyrenophorol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the key steps in the total synthesis of this C2-symmetric 16-membered macrolide.
I. Overview of a Common Synthetic Route
A prevalent strategy for the synthesis of (-)-Pyrenophorol commences with the commercially available and inexpensive (S)-ethyl lactate. This approach involves the formation of a key intermediate, a protected β-hydroxy ester, followed by a series of transformations including oxidation, olefination, and a final macrolactonization step to yield the target molecule. The following sections will delve into the optimization and troubleshooting of these critical reactions.
II. Troubleshooting Guides and FAQs
Dess-Martin Periodinane (DMP) Oxidation
The oxidation of a secondary alcohol to a ketone is a crucial step in the synthesis of the this compound backbone. The Dess-Martin periodinane (DMP) is a mild and selective reagent for this transformation.[1][2][3]
dot
Caption: Workflow for Dess-Martin Periodinane Oxidation.
FAQs:
-
Q1: My DMP oxidation is sluggish or incomplete. What are the possible causes and solutions?
-
A1:
-
Reagent Quality: DMP is moisture-sensitive and can decompose upon storage. Ensure you are using fresh, high-quality DMP.
-
Solvent Purity: Use anhydrous dichloromethane (B109758) (DCM) as the solvent. The presence of water can quench the reagent.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (to ~40 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
Stoichiometry: Ensure at least 1.5 equivalents of DMP are used. For sterically hindered alcohols, a larger excess may be required.
-
-
-
Q2: I am observing side products in my reaction. How can I minimize them?
-
A2:
-
Acid-Sensitive Substrates: The reaction produces two equivalents of acetic acid, which can cause issues with acid-labile protecting groups.[1] Adding a buffer such as sodium bicarbonate or pyridine (B92270) can mitigate this.[1]
-
Over-oxidation: While DMP is generally selective for the oxidation of alcohols to aldehydes and ketones, over-oxidation to carboxylic acids can occur with primary alcohols if the reaction is left for too long or at elevated temperatures. Monitor the reaction closely by TLC.
-
-
-
Q3: The work-up of my DMP oxidation is problematic, resulting in a difficult-to-filter solid. What can I do?
-
A3: The iodinane byproduct can sometimes be difficult to remove.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3). This reduces the iodinane byproduct to a more soluble species.
-
Filtration Aid: Filtering the reaction mixture through a pad of Celite® can help to remove the solid byproducts.
-
Aqueous Work-up: An aqueous workup with sodium bicarbonate solution can also help to remove the acetic acid and the iodinane byproduct.
-
-
Table 1: Troubleshooting Dess-Martin Periodinane Oxidation
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive DMP reagent | Use fresh, high-quality DMP. |
| Wet solvent or glassware | Use anhydrous solvent and oven-dried glassware. | |
| Insufficient reagent | Increase the equivalents of DMP (typically 1.5-2.0 eq.). | |
| Side Product Formation | Acid-sensitive functional groups | Add a buffer like NaHCO3 or pyridine. |
| Over-oxidation of primary alcohol | Monitor the reaction closely by TLC and avoid prolonged reaction times or high temperatures. | |
| Difficult Work-up | Insoluble iodinane byproduct | Quench with saturated aqueous Na2S2O3 and/or filter through Celite®. |
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a key step to introduce the α,β-unsaturated ester moiety in the this compound backbone. This reaction generally provides excellent E-selectivity.
dot
Caption: General workflow for the Horner-Wadsworth-Emmons Olefination.
FAQs:
-
Q1: My HWE reaction is not proceeding or giving a low yield. What should I check?
-
A1:
-
Incomplete Deprotonation: The phosphonate (B1237965) may not be fully deprotonated. Ensure your base is fresh and strong enough. Sodium hydride (NaH) is commonly used. For sensitive substrates, milder bases like DBU in the presence of LiCl can be employed.
-
Reagent Purity: Impurities in the aldehyde or phosphonate can inhibit the reaction. Purify the aldehyde before use, for example, by filtration through a short plug of silica (B1680970) gel.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and oven-dried glassware.
-
-
-
Q2: The stereoselectivity of my HWE reaction is poor, and I am getting a mixture of E and Z isomers. How can I improve the E-selectivity?
-
A2:
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can sometimes improve stereoselectivity.
-
Choice of Base and Cation: The nature of the cation can influence stereoselectivity. Using sodium or potassium bases often favors the E-isomer.
-
Phosphonate Structure: The structure of the phosphonate reagent can impact the E/Z ratio. Forcing E-selectivity might require using specific phosphonate reagents.
-
-
-
Q3: I am having difficulty removing the phosphate (B84403) byproduct during purification. What is the best way to handle this?
-
A3: The dialkyl phosphate byproduct is generally water-soluble. An aqueous work-up, washing the organic layer with water or brine, should effectively remove it. If it persists, a dilute acid wash (e.g., 1M HCl) can sometimes help.
-
Table 2: Troubleshooting Horner-Wadsworth-Emmons Olefination
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete deprotonation of phosphonate | Use a fresh, strong base (e.g., NaH). Ensure anhydrous conditions. |
| Impure aldehyde | Purify the aldehyde before the reaction. | |
| Poor E/Z Selectivity | Reaction conditions not optimized | Adjust reaction temperature (lower temperature often improves selectivity). |
| Inappropriate base | Use Na- or K-based bases to favor the E-isomer. | |
| Difficulty in Purification | Persistent phosphate byproduct | Perform a thorough aqueous work-up, including a water or brine wash. |
Stereoselective Reduction of β-Keto Ester
The stereoselective reduction of the β-keto ester intermediate is critical for establishing the correct stereochemistry of the hydroxyl group in the this compound backbone. This is often a challenging step, and the choice of reducing agent and reaction conditions is paramount.
dot
Caption: Process for the stereoselective reduction of a β-keto ester.
FAQs:
-
Q1: My reduction is not stereoselective, and I am getting a mixture of diastereomers. How can I improve the stereoselectivity?
-
A1:
-
Choice of Reducing Agent: The choice of reducing agent is critical. For achieving the desired syn or anti diastereomer, specific reagents are often required. For example, sodium borohydride (B1222165) (NaBH4) in the presence of a chelating agent or zinc borohydride (Zn(BH4)2) can provide high stereoselectivity.
-
Temperature: Performing the reduction at low temperatures (e.g., -78 °C) is often crucial for achieving high diastereoselectivity.
-
Solvent: The solvent can influence the transition state of the reduction and thus the stereochemical outcome. Ethereal solvents like THF are commonly used.
-
-
-
Q2: The reduction is leading to the wrong diastereomer. What can I do?
-
A2: If you are obtaining the undesired diastereomer, you may need to change your reducing agent or strategy. For example, if a non-chelating reducing agent gives the wrong isomer, a chelating reducing agent might provide the desired one, or vice versa. Review literature on similar substrates to guide your choice.
-
-
Q3: I am observing over-reduction or other side reactions. How can I avoid this?
-
A3:
-
Milder Reducing Agents: If you are using a very powerful reducing agent like lithium aluminum hydride (LAH), it might be too reactive and lead to over-reduction of the ester. Consider using a milder reagent like sodium borohydride.
-
Controlled Addition: Add the reducing agent slowly to the solution of the keto ester at a low temperature to control the reactivity.
-
-
Table 3: Troubleshooting Stereoselective Reduction of β-Keto Ester
| Issue | Possible Cause | Recommended Solution |
| Poor Diastereoselectivity | Non-optimal reducing agent | Screen different reducing agents (e.g., NaBH4, Zn(BH4)2). |
| High reaction temperature | Perform the reaction at low temperatures (e.g., -78 °C). | |
| Formation of Wrong Diastereomer | Incorrect choice of reducing agent | Switch from a chelating to a non-chelating reducing agent, or vice versa. |
| Over-reduction/Side Reactions | Reducing agent is too strong | Use a milder reducing agent (e.g., NaBH4 instead of LiAlH4). |
| Uncontrolled reaction | Add the reducing agent slowly at a low temperature. |
Macrolactonization (Mitsunobu and Yamaguchi Reactions)
The final step in the synthesis of this compound is the macrolactonization of the seco-acid. This intramolecular esterification can be challenging due to the large ring size. The Mitsunobu and Yamaguchi reactions are commonly employed for this transformation.
dot
Caption: General scheme for the macrolactonization step.
FAQs:
-
Q1: My macrolactonization is giving a very low yield of the desired monomeric lactone, and I am mostly isolating oligomers or the starting material. What is the problem?
-
A1:
-
High Concentration: The most common reason for oligomerization is that the reaction concentration is too high. Macrolactonizations must be performed under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction over intermolecular reactions. This is often achieved by the slow addition of the seco-acid to a solution of the coupling reagents.
-
Inefficient Coupling Reagents: Ensure your Mitsunobu (DEAD/DIAD, PPh3) or Yamaguchi (2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine) reagents are of high quality and used in appropriate stoichiometry.
-
-
-
Q2: I am observing the formation of a diolide (dimer) instead of the desired macrolactone. How can I favor the formation of the monomer?
-
A2: The formation of the C2-symmetric diolide, this compound, is the desired outcome in this specific synthesis, which is a cyclodimerization. If you were aiming for a monomeric lactone from a different seco-acid, the formation of a dimer would be a side reaction. For this compound, the goal is to promote this specific dimerization. The same principle of high dilution applies to control polymerization, but the C2-symmetric nature of the product arises from the dimerization of two identical hydroxy acid molecules.
-
-
Q3: The Mitsunobu reaction is not working well for my macrolactonization. Are there any specific tips?
-
A3:
-
Order of Addition: The order of addition of reagents can be critical in a Mitsunobu reaction. Pre-forming the betaine (B1666868) by adding the azodicarboxylate to the triphenylphosphine (B44618) before adding the seco-acid can sometimes improve yields.
-
Temperature: The reaction is often performed at low temperatures (e.g., -25 °C to 0 °C) to control reactivity.
-
Side Reactions: Common side reactions include the formation of an undesired ester with the azodicarboxylate. This can happen if the nucleophilicity of the carboxylate is low.
-
-
-
Q4: What are the key parameters to control for a successful Yamaguchi macrolactonization?
-
A4:
-
Anhydride (B1165640) Formation: The first step is the formation of a mixed anhydride. This is typically done at room temperature.
-
Cyclization Conditions: The subsequent intramolecular cyclization is often carried out at elevated temperatures (refluxing in toluene) in the presence of DMAP under high dilution.
-
Purity of Seco-acid: Ensure the starting hydroxy acid is pure, as impurities can interfere with the reaction.
-
-
Table 4: Troubleshooting Macrolactonization
| Issue | Possible Cause | Recommended Solution |
| Low Yield/Oligomerization | High reaction concentration | Perform the reaction under high dilution conditions (0.001-0.005 M) using a syringe pump for slow addition. |
| Inactive coupling reagents | Use fresh, high-quality reagents. | |
| Mitsunobu Reaction Failure | Unfavorable reaction kinetics | Experiment with the order of reagent addition. Optimize the reaction temperature. |
| Side reactions with azodicarboxylate | Ensure the carboxylate is sufficiently nucleophilic. | |
| Yamaguchi Reaction Failure | Incomplete mixed anhydride formation | Ensure anhydrous conditions and appropriate stoichiometry of reagents. |
| Inefficient cyclization | Increase the reaction temperature for the cyclization step. |
III. Experimental Protocols
The following are generalized protocols for the key reaction steps. Researchers should refer to the primary literature for specific substrate details and safety precautions.
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Dess-Martin periodinane (1.5 - 2.0 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir vigorously for 15-30 minutes until the organic layer is clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination
-
To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl).
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Stereoselective Reduction with Zinc Borohydride
-
Prepare a solution of zinc borohydride (Zn(BH4)2) in THF.
-
To a solution of the β-keto ester (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add the solution of Zn(BH4)2 (1.5-2.0 eq.) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate or saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Mitsunobu Macrolactonization (Cyclodimerization)
-
Under an inert atmosphere, prepare a solution of triphenylphosphine (PPh3, 2.0-3.0 eq.) and the seco-acid (1.0 eq.) in a large volume of anhydrous toluene (B28343) or THF to achieve high dilution (0.001-0.005 M).
-
Cool the solution to the desired temperature (e.g., -25 °C).
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (2.0-3.0 eq.) in the same anhydrous solvent via a syringe pump over several hours.
-
Allow the reaction to stir at the same temperature for a specified time, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Protocol 5: General Procedure for Yamaguchi Macrolactonization (Cyclodimerization)
-
To a solution of the seco-acid (1.0 eq.) in anhydrous toluene under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture at room temperature for 2-4 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP, 4.0-6.0 eq.) in a large volume of anhydrous toluene.
-
Heat the DMAP solution to reflux.
-
Slowly add the solution of the mixed anhydride to the refluxing DMAP solution via a syringe pump over several hours.
-
After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Chromatographic Purification of Pyrenophorol
Welcome to the technical support center for the chromatographic purification of Pyrenophorol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a macrodiolide, a type of cyclic polyester, produced by endophytic fungi such as Phoma sp.[1]. Its purification can be complex due to its co-occurrence with a variety of structurally similar analogues and derivatives also produced by the fungus. These related compounds often have comparable polarities, making their separation by chromatography a significant challenge.
Q2: What are the general steps for isolating this compound from a fungal culture?
The general workflow for isolating this compound from a fungal culture, such as Phoma sp., involves the following key stages:
-
Cultivation: The fungus is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites, including this compound.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (B1210297), to obtain a crude extract containing a mixture of metabolites[2].
-
Chromatographic Purification: The crude extract is then subjected to one or more chromatographic steps to isolate this compound from other compounds. This commonly involves column chromatography followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Issue 1: Poor Separation of this compound from its Analogues
Q: I am observing overlapping peaks or incomplete separation of this compound from other compounds on my chromatogram. What can I do to improve the resolution?
A: Poor separation is a common issue due to the presence of structurally related co-metabolites. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: The choice of mobile phase is critical for achieving good separation.
-
For Silica (B1680970) Gel Column Chromatography: A common starting point is a non-polar solvent system with a gradual increase in polarity (gradient elution). A typical gradient might involve hexane (B92381) and a more polar solvent like ethyl acetate or isopropyl alcohol[3]. Experiment with different solvent ratios and gradient slopes. A shallower gradient often improves the separation of closely eluting compounds.
-
For Reverse-Phase HPLC: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the gradient profile, flow rate, and even the type of organic modifier can significantly impact selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.
-
If you are using standard silica gel, a different type of silica (e.g., with a different pore size or particle size) might offer better selectivity.
-
Consider alternative stationary phases like alumina (B75360) or bonded phases (e.g., C18 for reverse-phase chromatography).
-
-
Employ Preparative HPLC: For final purification and to separate very similar compounds, preparative HPLC is often necessary. The higher efficiency of HPLC columns provides superior resolution compared to standard column chromatography.
Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for addressing poor chromatographic separation of this compound.
Issue 2: this compound Degradation During Purification
Q: I suspect my this compound is degrading during the purification process, leading to low yields. How can I prevent this?
A: Macrodiolides like this compound can be susceptible to degradation, particularly under harsh pH conditions or prolonged exposure to certain stationary phases.
-
Assess Stability: Before extensive purification, it's wise to assess the stability of this compound under the intended chromatographic conditions. This can be done on a small scale by exposing a sample of the crude extract to the silica gel and solvent system and monitoring for the appearance of degradation products by TLC or LC-MS.
-
Control pH:
-
Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds. If you suspect acid-catalyzed degradation, consider neutralizing the silica gel by pre-washing the column with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (typically 0.1-1%)[4].
-
When using HPLC, ensure the pH of the mobile phase is within a stable range for this compound. Buffering the mobile phase can help maintain a constant pH.
-
-
Minimize Exposure Time: Long residence times on the chromatography column can increase the likelihood of degradation.
-
Use flash chromatography with applied pressure to speed up the elution process.
-
Avoid letting the column run dry or leaving the compound on the column for extended periods.
-
Decision Tree for Preventing this compound Degradation
Caption: A troubleshooting guide for addressing the degradation of this compound during chromatography.
Issue 3: Low Recovery of this compound from the Column
Q: I am experiencing low yields of this compound, and I don't believe it's due to degradation. What other factors could be contributing to this?
A: Low recovery can result from several factors other than chemical degradation:
-
Irreversible Adsorption: this compound may be adsorbing irreversibly to the stationary phase. This can sometimes occur with highly active silica gel.
-
Deactivation of Silica Gel: As mentioned for preventing degradation, deactivating the silica gel with a base can also help reduce strong adsorption.
-
Dry Loading: If the crude sample is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to poor recovery. In such cases, a "dry loading" technique is recommended. Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be evenly applied to the top of the column.
-
-
Improper Solvent Polarity:
-
If the mobile phase is not polar enough, this compound may not elute from the column at all. Ensure your gradient extends to a sufficiently high polarity to elute all compounds of interest.
-
Conversely, if the initial solvent system is too polar, this compound may elute very quickly with the solvent front, mixed with highly non-polar impurities, leading to apparent low recovery in later fractions. Always analyze the first few fractions collected.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Fungal Extract
This protocol is a general guideline for the initial purification of a crude ethyl acetate extract from a Phoma sp. culture, adapted from methodologies used for similar fungal metabolites[3].
-
Preparation of the Crude Extract:
-
Grow the Phoma sp. in a suitable culture medium (e.g., Potato Dextrose Broth) for an appropriate duration.
-
Separate the mycelium from the broth by filtration.
-
Extract the culture filtrate and/or the mycelial mass with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Preparation:
-
Select a glass column of appropriate size (the amount of silica gel should be 50-100 times the weight of the crude extract).
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Pack the column with the slurry, ensuring an even and compact bed. Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, use the dry loading method described in Issue 3 .
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or isopropyl alcohol) in a stepwise or continuous gradient. A suggested gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Analysis and Further Purification:
-
Combine the fractions containing this compound.
-
Evaporate the solvent.
-
If necessary, subject the combined fractions to further purification by preparative HPLC.
-
Protocol 2: General Conditions for Preparative HPLC
For the final purification of this compound, reverse-phase preparative HPLC is a suitable method.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
-
A typical gradient might start at a certain percentage of B (e.g., 30%) and increase to 100% B over a set period (e.g., 30-40 minutes).
-
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm, characteristic for ester carbonyl groups).
-
Flow Rate: This will depend on the dimensions of the preparative column.
-
Injection: Dissolve the partially purified sample in the initial mobile phase composition and filter it through a 0.45 µm filter before injection.
Quantitative Data Summary
Currently, specific quantitative data for the yield and purity of this compound purification is not widely published in a consolidated format. The yield is highly dependent on the fungal strain, culture conditions, and the efficiency of the purification process. Researchers can expect yields to vary significantly. Purity is typically assessed by HPLC and spectroscopic methods (NMR, MS). The goal of the final purification step is to achieve a purity of >95% for detailed biological assays and structural elucidation.
Table 1: Physicochemical Properties of this compound Relevant to Chromatography
| Property | Value/Information | Relevance to Chromatography |
| Molecular Formula | C₁₆H₂₄O₆ | Influences molecular weight and potential for detection by mass spectrometry. |
| Molecular Weight | 312.36 g/mol | Affects diffusion rates and interactions with the stationary phase. |
| Polarity | Contains ester and hydroxyl groups, making it moderately polar. | Key determinant of its retention behavior in both normal-phase and reverse-phase chromatography. |
| Solubility | Soluble in methanol and DMSO. | Important for sample preparation and choosing appropriate mobile phase solvents. |
| LogP (Predicted) | ~1.4 | Indicates a moderate lipophilicity, suggesting it will have reasonable retention on a C18 column. |
| pKa (Predicted) | The hydroxyl groups are weakly acidic, but under typical chromatographic conditions (pH 3-8), the molecule is expected to be neutral. | The neutral nature simplifies chromatographic behavior as retention will not be highly pH-dependent in this range. |
Note: LogP and pKa values are predicted and should be used as a general guide. Experimental determination may yield different values.
References
Avoiding degradation of Pyrenophorol during extraction
Welcome to the technical support center for Pyrenophorol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a 16-membered macrocyclic lactone, a class of natural products known for their diverse biological activities. Its chemical structure contains functional groups that are susceptible to degradation under certain conditions. The primary concerns are the hydrolysis of the lactone ring and the oxidation of its allylic alcohol groups. Degradation can lead to a significant loss of the desired compound and the formation of impurities that may complicate purification and analysis.
Q2: What are the main factors that can cause this compound degradation during extraction?
The key factors that can contribute to the degradation of this compound include:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring, leading to ring-opening and loss of biological activity.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[5] For thermolabile compounds, it is crucial to use low-temperature extraction methods.
-
Oxygen: The presence of oxygen, especially in combination with light or metal ions, can lead to the oxidation of the allylic alcohol functional groups within the this compound structure.
-
Enzymes: If the extraction is performed from a biological matrix, native enzymes (e.g., esterases) released during cell lysis can potentially degrade this compound.
-
Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH extremes. | Maintain a neutral pH (around 7.0) during extraction and subsequent processing steps. Use buffered solutions where appropriate. |
| Degradation due to high temperatures. | Employ cold extraction techniques. If using methods like Soxhlet, consider alternative, lower-temperature methods such as ultrasound-assisted or supercritical fluid extraction. | |
| Oxidation. | Degas solvents before use and perform extractions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent can also help prevent oxidation. | |
| Presence of unknown peaks in chromatograms. | Formation of degradation products. | Analyze the mass spectra of the unknown peaks to identify potential degradation products, such as the ring-opened hydroxy acid from hydrolysis or oxidized derivatives. This can help pinpoint the cause of degradation. |
| Incomplete removal of pigments and other co-extractives. | Optimize the purification strategy. This may involve using a different chromatographic resin or employing a multi-step purification process. | |
| Inconsistent extraction efficiency between batches. | Variability in the biological source material. | Standardize the age and condition of the fungal culture or other source material. |
| Inconsistent extraction parameters. | Carefully control and document all extraction parameters, including temperature, time, pH, and solvent-to-solid ratio. |
Experimental Protocols
Recommended Protocol for this compound Extraction with Minimal Degradation
This protocol is designed to minimize the risk of hydrolysis and oxidation of this compound.
1. Materials and Reagents:
-
Fungal biomass or other source material containing this compound
-
Ethyl acetate (B1210297) (HPLC grade, degassed)
-
Methanol (B129727) (HPLC grade, degassed)
-
Butylated hydroxytoluene (BHT)
-
Sodium sulfate (B86663) (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Extraction Procedure:
-
Harvesting and Pre-treatment: Harvest the fungal mycelium by filtration and wash thoroughly with cold PBS to remove media components. Lyophilize or freeze-dry the mycelium to remove water, which can participate in hydrolysis.
-
Solvent Preparation: Prepare the extraction solvent by dissolving BHT in ethyl acetate at a concentration of 0.01% (w/v). Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes.
-
Extraction:
-
Suspend the dried mycelium in the prepared ethyl acetate (with BHT) at a ratio of 1:10 (w/v).
-
Perform the extraction in an ultrasonic bath at a controlled low temperature (e.g., 4°C) for 30-60 minutes.
-
Alternatively, use maceration with gentle stirring at 4°C for 12-24 hours.
-
-
Separation: Separate the extract from the solid residue by centrifugation at 4,000 rpm for 15 minutes at 4°C.
-
Drying and Concentration:
-
Collect the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the concentrated crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water to elute impurities.
-
Elute this compound with a higher concentration of methanol.
-
Collect the fractions and analyze them by HPLC or LC-MS.
-
Data Presentation
Table 1: General Stability of Macrocyclic Lactones Under Different Conditions (Inferred for this compound)
| Condition | Potential Effect on this compound | Recommendation |
| Acidic pH (< 6) | High risk of lactone ring hydrolysis. | Avoid acidic conditions. Use neutral buffers. |
| Neutral pH (6-8) | Generally stable. | Optimal pH range for extraction and storage. |
| Alkaline pH (> 8) | High risk of lactone ring hydrolysis (saponification). | Avoid alkaline conditions. |
| Low Temperature (4°C) | Slows down degradation reactions. | Recommended for extraction and storage. |
| Room Temperature (25°C) | Increased rate of potential degradation. | Minimize exposure time. |
| High Temperature (> 40°C) | Significant acceleration of degradation. | Avoid. Use low-temperature extraction methods. |
| Presence of Oxygen | Risk of oxidation of allylic alcohols. | Use degassed solvents and an inert atmosphere. |
| Presence of Antioxidants | Inhibits oxidative degradation. | Add antioxidants like BHT to the extraction solvent. |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Experimental Workflow for this compound Extraction
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Overcoming Fungal Resistance to Pyrenophorol
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing potential resistance mechanisms to the natural antifungal compound, Pyrenophorol. The information is presented in a question-and-answer format to facilitate troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
A1: While the precise molecular target of this compound is still under investigation, its structure as a macrocyclic lactone suggests that its primary mode of action is the disruption of fungal cell membrane integrity. Evidence from related natural products indicates that this compound may interact with membrane lipids or proteins, leading to increased permeability, loss of essential ions, and ultimately, cell death.[1][2][3][4]
Q2: My fungal strain is showing reduced susceptibility to this compound. What are the likely resistance mechanisms?
A2: Based on established mechanisms of fungal resistance to other xenobiotics, several possibilities exist:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.
-
Alteration of Cell Membrane Composition: Changes in the lipid and sterol composition of the fungal cell membrane may reduce the binding affinity of this compound to its target or otherwise mitigate its disruptive effects.[1][5]
-
Enzymatic Detoxification: The fungus may produce enzymes that metabolize this compound into a non-toxic form.
-
Stress Response Pathway Activation: Upregulation of cellular stress response pathways may help the fungus cope with the membrane damage induced by this compound.
Q3: How can I confirm if my resistant strain is overexpressing efflux pumps?
A3: You can investigate efflux pump overexpression through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the transcript levels of known ABC and MFS transporter genes in your resistant strain compared to a susceptible control.
-
Rhodamine 6G Efflux Assay: This fluorescent dye is a known substrate for many fungal efflux pumps. Increased efflux of Rhodamine 6G in your resistant strain would be indicative of enhanced pump activity.
-
Use of Efflux Pump Inhibitors: Test the susceptibility of your resistant strain to this compound in the presence of a known efflux pump inhibitor. A reversal of the resistant phenotype would suggest the involvement of efflux pumps.
Q4: What experimental approaches can be used to identify mutations in the drug target?
A4: Since the specific target of this compound is not yet confirmed, a comparative genomics approach is recommended. Sequence the genomes of your susceptible and resistant strains and look for non-synonymous mutations in genes encoding membrane-associated proteins or enzymes involved in lipid biosynthesis.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum preparation method is used, with consistent cell density and growth phase. |
| Media Composition | The composition of the growth medium can influence fungal susceptibility. Use a consistent and well-defined medium for all experiments. |
| This compound Stability | Prepare fresh stock solutions of this compound and store them appropriately to avoid degradation. |
| Incubation Conditions | Maintain consistent incubation temperature and duration. |
Problem: No significant difference in efflux pump gene expression between susceptible and resistant strains.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The resistance may not be mediated by efflux pumps. Investigate other potential mechanisms such as target site mutation or drug detoxification. |
| Post-Transcriptional Regulation | Efflux pump activity can be regulated at the post-transcriptional level. Perform a functional assay, such as the Rhodamine 6G efflux assay, to directly measure pump activity. |
| Specific Transporter Not Assessed | The specific transporter responsible for this compound efflux may not be among the genes you are testing. A transcriptomic approach (RNA-seq) could identify novel transporters involved in resistance. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound against Susceptible and Resistant Fungal Strains
| Fungal Strain | This compound IC50 (µg/mL) | Fold Resistance |
| Wild-Type (Susceptible) | 2.5 | 1 |
| Resistant Mutant 1 | 25 | 10 |
| Resistant Mutant 2 | 50 | 20 |
| Resistant Mutant 3 | >100 | >40 |
Table 2: Hypothetical Relative Gene Expression of Efflux Pump Genes in Response to this compound Treatment
| Gene | Resistant Strain (Fold Change vs. Untreated) | Susceptible Strain (Fold Change vs. Untreated) |
| ABC1 | 15.2 | 2.1 |
| MFS1 | 8.9 | 1.5 |
| ABC2 | 1.2 | 1.1 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Prepare Fungal Inoculum: Culture the fungal strain on appropriate agar (B569324) plates. Suspend fungal cells in sterile saline or RPMI-1640 medium and adjust the cell density to a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
-
RNA Extraction: Culture susceptible and resistant fungal strains with and without a sub-lethal concentration of this compound. Extract total RNA from the fungal cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target efflux pump genes and a reference gene (e.g., actin or GAPDH).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Visualizations
Caption: Hypothesized signaling pathways in response to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A polyene macrolide targeting phospholipids in the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo synergistic inhibition of Malassezia furfur targeting cell membranes by Rosa rugosa Thunb. and Coptidis Rhizoma extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in Pyrenophorol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrenophorol. The focus is on minimizing by-product formation during the critical macrocyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in this compound synthesis and why does it form?
The most common by-products are dimers and higher-order oligomers. These form when two or more precursor molecules (seco-acids) react with each other (intermolecular reaction) instead of a single molecule reacting with itself to form the desired macrocycle (intramolecular reaction). This competition is a fundamental challenge in the synthesis of large rings like this compound.
Q2: What is the "high dilution principle" and why is it crucial for this compound synthesis?
The high dilution principle is the primary strategy to favor the desired intramolecular cyclization over intermolecular polymerization.[1] By maintaining a very low concentration of the precursor, the probability of one end of a molecule finding its other end is increased relative to the probability of it finding another molecule. This is typically achieved by using large volumes of solvent and adding the precursor solution very slowly (syringe pump addition) to the reaction vessel.[1]
Q3: Which are the main synthetic strategies for the final ring-closing step to synthesize this compound?
There are two primary strategies for the macrocyclization step:
-
Macrolactonization: This involves the intramolecular esterification of a hydroxy-acid precursor (seco-acid). Several methods exist to activate the carboxylic acid, such as the Yamaguchi, Shiina, and Corey-Nicolaou methods.[2]
-
Ring-Closing Metathesis (RCM): This strategy uses a diene precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the macrocyclic alkene. A key advantage is that the main by-product is volatile ethylene (B1197577) gas, which simplifies purification.[3]
Q4: How can I detect and identify the dimeric by-product?
The dimeric by-product can be identified using standard analytical techniques:
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is exactly double that of the starting seco-acid precursor, minus two molecules of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the dimer will be very similar to the monomeric this compound. However, integration of the proton signals will correspond to the doubled molecular formula. Subtle shifts in the spectra may also be observed due to the larger ring size.
-
Thin Layer Chromatography (TLC) & High-Performance Liquid Chromatography (HPLC): The dimer is significantly less polar than the unreacted seco-acid and typically has a different retention factor/time than the desired this compound monomer, often appearing as a separate spot or peak.
Troubleshooting Guides
Guide 1: Low Yield in Macrolactonization (e.g., Yamaguchi Method)
Problem: The yield of this compound is low, and analysis (TLC, MS) shows a significant amount of a higher molecular weight species, likely the dimer or oligomers.
Root Cause Analysis & Solutions:
The formation of intermolecular by-products is the most probable cause. The reaction conditions must be optimized to favor the intramolecular cyclization.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Pyrenophorol and Pyrenophorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of two structurally related macrocyclic lactones, Pyrenophorol and Pyrenophorin. These fungal metabolites, primarily produced by species of the Pyrenophora genus, have garnered interest for their diverse biological activities, including phytotoxic, antifungal, antibacterial, and cytotoxic effects. This document aims to present a clear, data-driven comparison to aid in research and development efforts.
Summary of Bioactivities
Pyrenophorin generally exhibits more potent biological activity across various assays compared to this compound.[1] Quantitative data from comparative studies indicates that Pyrenophorin has a significantly higher toxicity towards several aquatic organisms. While both compounds demonstrate phytotoxicity, their mechanisms and the extent of their effects appear to differ.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound and Pyrenophorin.
Table 1: Comparative Toxicity Data on Aquatic Organisms
| Organism | Assay Endpoint | Pyrenophorin | This compound | Reference |
| Vibrio fischeri | 5 min EC50 | 3.57 x 10⁻⁵ M | 8.01 x 10⁻³ M | [1] |
| Pseudokirchneriella subcapitata | IC50 | >1.0 x 10⁻⁴ M | >1.0 x 10⁻⁴ M | [1] |
EC50: Median Effective Concentration; IC50: Median Inhibitory Concentration.
Table 2: Cytotoxicity Data for Pyrenophorin
| Cell Line | IC50 | Reference |
| Various Cancer Cell Lines | 0.07 - 7.8 µM | [2] |
IC50: Half-maximal inhibitory concentration. No direct comparative cytotoxic data for this compound has been found in the reviewed literature.
Table 3: Antifungal and Phytotoxic Activity of Pyrenophorin
| Activity | Organism/Plant | Concentration/Effect | Reference |
| Antifungal | Microbotryum violaceum, Saccharomyces cerevisiae | Significantly active at 5 µM | [2] |
| Phytotoxicity | Avena sterilis | Bleaching of leaf sections at 70 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Pyrenophorin bioactivities.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound or Pyrenophorin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Objective: To find the lowest concentration of a compound that visibly inhibits the growth of a fungus.
Materials:
-
Fungal strains (e.g., Microbotryum violaceum, Saccharomyces cerevisiae)
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agents (this compound and Pyrenophorin)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final inoculum concentration.
-
Drug Dilution: The antifungal agents are serially diluted in the test medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Phytotoxicity Assay (Leaf Puncture Assay)
This assay assesses the phytotoxic effects of a compound on plant leaves.
Objective: To observe and quantify the necrotic or chlorotic effects of a compound on plant tissue.
Materials:
-
Test plants (e.g., Avena sterilis)
-
Test compounds (this compound and Pyrenophorin) dissolved in a suitable solvent
-
Micropipette
-
Growth chamber with controlled light and temperature
Procedure:
-
Plant Preparation: Healthy, young leaves of the test plant are selected.
-
Compound Application: A small puncture is made on the leaf surface, and a droplet of the test solution at a specific concentration is applied to the wound.
-
Incubation: The plants are kept in a growth chamber under controlled conditions.
-
Observation: The leaves are observed daily for the development of necrotic or chlorotic lesions around the application site. The diameter of the lesions can be measured to quantify the phytotoxic effect.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and Pyrenophorin exert their bioactivities are not yet fully elucidated. However, some insights can be drawn from related compounds and general mechanisms of the macrocyclic lactone class.
A related compound, pyrenophoric acid B, has been shown to activate the abscisic acid (ABA) signaling pathway in plants, leading to the inhibition of seed germination.[2] This suggests a potential mechanism for the phytotoxicity of this compound and Pyrenophorin. The ABA signaling pathway is a crucial regulator of plant growth, development, and stress responses.
The phytotoxicity of Pyrenophorin in Avena sterilis is associated with the generation of reactive oxygen species (ROS), leading to bleaching of leaf sections.[3] This suggests that oxidative stress is a key component of its mechanism of action in plants.
The broader class of macrocyclic lactones, to which this compound and Pyrenophorin belong, are known to act on glutamate-gated chloride channels in invertebrates. However, since these channels are absent in fungi and plants, this is unlikely to be the primary mechanism for their antifungal and phytotoxic effects.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative bioactivity screening of natural products like this compound and Pyrenophorin.
References
- 1. Comparative toxicity of the phytotoxins (8R,16R)-(-)-pyrenophorin and (5S,8R,13S,16R)-(-)-pyrenophorol on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Metabolite Production in the Genus Pyrenophora (Pleosporaceae, Pleosporales) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Elusive Structure-Activity Relationship of Pyrenophorol and its Analogs: A Comparative Guide
While specific structure-activity relationship (SAR) data for the 16-membered macrodiolide Pyrenophorol remains limited in publicly accessible scientific literature, an analysis of its structural class and related compounds, such as the pyrenocines, offers valuable insights for researchers and drug development professionals. This guide provides a comparative overview of the known biological activities of related compounds and outlines key experimental protocols used in their evaluation.
This compound, a C2-symmetric 16-membered macrodiolide, belongs to a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1] The inherent structural complexity and stereochemistry of these macrolides present both a challenge and an opportunity for the development of novel therapeutic agents. Understanding the relationship between their chemical structure and biological function is crucial for optimizing their potency and selectivity.
Comparative Biological Activity of Related Macrolides
Due to the scarcity of direct SAR studies on this compound analogs, we turn our attention to the pyrenocines, a group of structurally related phytotoxins.[2] The available data on pyrenocines provides a preliminary framework for understanding how structural modifications might impact the biological activity of this class of compounds.
| Compound | Biological Activity | Organism/Cell Line | IC50/ED50 (µg/mL) | Reference |
| Pyrenocine A | Antifungal (Spore Germination) | Fusarium oxysporum f. sp. cepae | 14 | [2] |
| Antifungal (Spore Germination) | Fusarium solani f. sp. pisi | 20 | ||
| Antifungal (Spore Germination) | Mucor hiemalis | 20 | ||
| Antifungal (Spore Germination) | Rhizopus stolonifer | 25 | ||
| Antifungal (Mycelial Growth) | Pyrenochaeta terrestris | 77 | ||
| Antifungal (Mycelial Growth) | Fusarium oxysporum | 54 | ||
| Antibacterial | Bacillus subtilis | 30 | ||
| Antibacterial | Staphylococcus aureus | 45 | ||
| Antibacterial | Escherichia coli | 200 | ||
| Phytotoxicity | Onion Seedling Elongation | 4 | ||
| Cytotoxicity | Human Embryonic Lung Fibroblasts (MRC-5) | 0.38 | ||
| Anti-inflammatory | Inhibition of Nitrite Production in Macrophages | - | ||
| Pyrenocine B | Limited Antibiotic Activity | Various | - | |
| Cytotoxicity | Human Embryonic Lung Fibroblasts (MRC-5) | 0.98 | ||
| Pyrenocine C | Limited Antibiotic Activity | Various | - |
Key Observations from Pyrenocine Data:
-
Pyrenocine A demonstrates broad-spectrum biological activity, including antifungal, antibacterial, phytotoxic, and cytotoxic effects.
-
The activity of Pyrenocine A is generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.
-
Pyrenocines B and C exhibit significantly less antibiotic activity compared to Pyrenocine A, suggesting that subtle structural differences can have a profound impact on biological function.
General Structure-Activity Relationships for 16-Membered Macrolides
Broader SAR studies on other 16-membered macrolides provide a set of guiding principles that can be extrapolated to the study of this compound and its analogs:
-
The Macrolide Core: The 16-membered lactone ring is fundamental for biological activity. Modifications to the ring structure can significantly alter cytotoxicity and antimicrobial potency.
-
Side Chains and Functional Groups: The nature, position, and stereochemistry of side chains and functional groups are critical determinants of activity. For instance, the introduction of arylalkyloxime groups at the C-9 position of some macrolides has been shown to enhance activity against both susceptible and resistant bacterial strains.
-
Sugar Moieties: For glycosylated macrolides, modifications to the sugar residues can influence the antimicrobial spectrum and help overcome resistance mechanisms.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substitutions, can affect cell permeability and, consequently, biological activity.
Experimental Protocols
The evaluation of the biological activity of this compound and its analogs would typically involve the following key experiments:
Cytotoxicity Assays
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Jurkat, HL-60) are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
To determine the antimicrobial activity of the compounds, broth microdilution or agar (B569324) dilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC).
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Key Processes
To better understand the context of SAR studies for macrolides, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow.
Generalized signaling pathway for 16-membered macrolides.
General workflow for SAR studies of macrolide analogs.
References
Comparative analysis of different Pyrenophorol synthesis routes
Pyrenophorol, a 16-membered macrolide with notable antifungal and cytotoxic activities, has been a compelling target for synthetic chemists for decades. Its C2-symmetric structure presents unique challenges and opportunities for various synthetic strategies. This guide provides a comparative analysis of four distinct total syntheses of this compound, offering insights into their efficiency, stereocontrol, and overall approach. The routes discussed are the early synthesis by Zwanenburg, the approach by Ohshiro, a more contemporary route by Yadav and coworkers, and a highly efficient synthesis developed by Leighton and coworkers.
Comparison of Key Synthetic Parameters
The following table summarizes the key quantitative data for each of the four synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Zwanenburg et al. (1981) | Ohshiro et al. (1983) | Yadav et al. (2012) | Leighton et al. (2015) |
| Starting Material | (S)-Malic acid | 2-Methylcyclohexanone | (S)-Ethyl lactate | (R)-4-(tert-Butyldimethylsiloxy)-1-pentyne |
| Number of Steps | ~15 steps | ~10 steps | 12 steps | 5 steps |
| Overall Yield | Not explicitly stated | Not explicitly stated | 8.3% | 25% |
| Key Reactions | Photo-induced rearrangement | Baeyer-Villiger oxidation, Reductive deconjugation | Sharpless Asymmetric Epoxidation, Olefin Cross-Metathesis, Mitsunobu Cyclization | Asymmetric Hydroformylation, Intramolecular Wittig Olefination |
| Stereochemistry Source | Chiral pool | Racemic synthesis | Chiral pool and asymmetric reaction | Asymmetric catalysis |
Synthetic Route Overviews
The Zwanenburg Synthesis: A Pioneering Approach
The first stereoselective synthesis of (-)-Pyrenophorol was reported by Zwanenburg and coworkers in 1981. This route established the absolute configuration of the natural product. A key feature of this synthesis was the use of a photo-induced rearrangement of an α,β-epoxy diazomethyl ketone to construct the crucial 4-hydroxy-2-alkenoate intermediate.
The Ohshiro Synthesis: A Racemic Approach
In 1983, Ohshiro and coworkers reported a synthesis of (±)-Pyrenophorol starting from 2-methylcyclohexanone. This approach involved a Baeyer-Villiger oxidation to form a lactone, followed by the introduction of a dibromocarbene and a subsequent reductive deconjugation as key steps to construct the carbon skeleton. Being a racemic synthesis, it did not afford the enantiomerically pure natural product.
The Yadav Synthesis: A Modern Convergent Approach
Yadav and coworkers developed a stereoselective total synthesis of (-)-Pyrenophorol starting from commercially available (S)-ethyl lactate. This route showcases the power of modern synthetic methods, employing a Sharpless asymmetric epoxidation to establish a key stereocenter, followed by an olefin cross-metathesis to build the carbon chain, and a final intermolecular Mitsunobu cyclization to form the macrolide ring.
The Leighton Synthesis: A Highly Efficient Catalytic Approach
A concise and highly efficient synthesis of (-)-Pyrenophorol was reported by Leighton and coworkers. This route stands out for its brevity, completing the synthesis in just five steps with an impressive 25% overall yield. The key transformations include a Rh-catalyzed asymmetric hydroformylation to set a crucial stereocenter and an intramolecular Wittig olefination to construct the macrocycle. This synthesis exemplifies the power of catalytic asymmetric methods in streamlining complex molecule synthesis.
Experimental Protocols for Key Reactions
Sharpless Asymmetric Epoxidation (Yadav et al.)
To a solution of the allylic alcohol (1.0 eq) in dry CH2Cl2 at -20 °C were added Ti(O-iPr)4 (1.2 eq) and (+)-diethyl tartrate (1.5 eq). The mixture was stirred for 30 min, and then a solution of tert-butyl hydroperoxide (2.0 eq) in toluene (B28343) was added dropwise. The reaction mixture was stirred at -20 °C for 4 h. The reaction was quenched by the addition of 10% aqueous NaOH solution, and the mixture was stirred vigorously for 1 h at 0 °C. The layers were separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the corresponding epoxy alcohol.
Olefin Cross-Metathesis (Yadav et al.)
To a solution of the epoxy alcohol derivative (1.0 eq) and the coupling partner (1.2 eq) in dry CH2Cl2 was added Grubbs' second-generation catalyst (5 mol %). The reaction mixture was stirred at room temperature under an argon atmosphere for 12 h. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the cross-metathesis product.
Intermolecular Mitsunobu Cyclization (Yadav et al.)
A solution of the seco-acid (1.0 eq) in dry THF was added dropwise over 6 h to a solution of triphenylphosphine (B44618) (4.0 eq) and diethyl azodicarboxylate (4.0 eq) in dry THF at room temperature. The reaction mixture was stirred for an additional 12 h. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford (-)-Pyrenophorol.
Asymmetric Hydroformylation (Leighton et al.)
A solution of the Z-enol acetate (1.0 eq) and [Rh(CO)2(acac)] (2 mol %) and ligand (2.2 mol %) in toluene was pressurized with syngas (CO/H2 = 1:1, 100 psi) in a pressure vessel. The reaction was stirred at 60 °C for 24 h. After cooling to room temperature and venting the pressure, the solvent was removed under reduced pressure. The crude aldehyde was used in the next step without further purification.
Intramolecular Wittig Olefination (Leighton et al.)
To a solution of the phosphonium salt (1.0 eq) in THF at 0 °C was added a solution of potassium bis(trimethylsilyl)amide in THF. The resulting red solution was stirred at 0 °C for 1 h and then warmed to room temperature and stirred for an additional 2 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford (-)-Pyrenophorol.
Conclusion
The synthesis of this compound has evolved significantly over the past four decades. Early routes by Zwanenburg and Ohshiro laid the groundwork by establishing the structure and exploring fundamental bond disconnections. More recent syntheses, such as the one developed by Yadav's group, demonstrate the utility of powerful and reliable modern synthetic transformations. The Leighton synthesis represents the current state-of-the-art, showcasing how the development of novel catalytic asymmetric methods can dramatically improve the efficiency and elegance of natural product total synthesis. For researchers and drug development professionals, the choice of a synthetic route will depend on factors such as the desired scale, availability of starting materials, and the need for enantiopure material. The evolution of this compound synthesis serves as an excellent case study in the advancement of organic synthesis.
Validating the Antifungal Mechanism of Pyrenophorol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative framework for researchers, scientists, and drug development professionals to investigate and validate the antifungal mechanism of Pyrenophorol. While the antifungal properties of this compound, a macrodiolide natural product, have been acknowledged, its precise mechanism of action remains to be fully elucidated. This document outlines a series of experimental protocols to systematically investigate its potential targets and compares these hypothetical mechanisms with those of well-established antifungal drug classes.
Comparison of Known Antifungal Mechanisms
To effectively investigate this compound's mechanism of action, it is crucial to understand the established mechanisms of major antifungal drug classes. The following table summarizes the primary modes of action, cellular targets, and effects of these agents, providing a foundation for comparative analysis.
| Antifungal Agent/Class | Primary Mechanism of Action | Cellular Target | Effect on Fungal Cell |
| This compound (Hypothesized) | To Be Determined | To Be Determined | To Be Determined |
| Azoles (e.g., Fluconazole) | Inhibition of ergosterol (B1671047) biosynthesis | Lanosterol 14α-demethylase (Erg11p) | Depletion of ergosterol, accumulation of toxic sterol intermediates, and altered cell membrane fluidity and function.[1] |
| Polyenes (e.g., Amphotericin B) | Direct binding to ergosterol | Ergosterol in the cell membrane | Formation of pores in the cell membrane, leading to leakage of intracellular contents and cell death. |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthesis | β-(1,3)-D-glucan synthase | Disruption of cell wall integrity, leading to osmotic instability and cell lysis.[2] |
| Allylamines (e.g., Terbinafine) | Inhibition of ergosterol biosynthesis | Squalene epoxidase | Inhibition of an early step in the ergosterol biosynthesis pathway.[3] |
| Pyrimidines (e.g., Flucytosine) | Inhibition of DNA and RNA synthesis | DNA and RNA synthesis | Converted into a toxic metabolite within the fungal cell that disrupts nucleic acid synthesis. |
Proposed Experimental Protocols for Validating this compound's Antifungal Mechanism
A systematic approach is necessary to pinpoint the antifungal mechanism of this compound. The following experimental protocols are proposed to test several key hypotheses.
Determination of Minimum Inhibitory Concentration (MIC)
The first step is to quantify the antifungal potency of this compound against a panel of clinically relevant fungal species, such as Candida albicans and Aspergillus fumigatus. The broth microdilution method is a standardized assay for this purpose.
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Harvest the cells or conidia and suspend them in sterile saline or RPMI-1640 medium. Adjust the inoculum concentration to the standardized density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no drug) and a negative control (medium only). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Investigation of Cell Membrane Integrity
To determine if this compound targets the fungal cell membrane, two key experiments are proposed: an ergosterol binding assay and a membrane permeability assay.
Experimental Protocol: Ergosterol Binding Assay
This assay determines if the presence of exogenous ergosterol can antagonize the antifungal activity of this compound, which would suggest a direct interaction similar to polyenes.
-
Follow the broth microdilution protocol as described above.
-
Prepare a parallel set of microtiter plates where the medium is supplemented with exogenous ergosterol.
-
Compare the MIC of this compound in the presence and absence of ergosterol.
-
Interpretation: A significant increase in the MIC in the presence of ergosterol suggests that this compound may bind to and disrupt ergosterol in the fungal membrane.
Experimental Protocol: Membrane Permeability Assay
This assay assesses whether this compound treatment leads to leakage of intracellular contents, indicating membrane damage.
-
Treat fungal cells with varying concentrations of this compound.
-
Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide or SYTOX Green).
-
Measure the fluorescence intensity using a fluorometer or view the cells under a fluorescence microscope.
-
Interpretation: An increase in fluorescence inside the fungal cells treated with this compound indicates a loss of membrane integrity.[4]
Assessment of Ergosterol Biosynthesis Inhibition
To test the hypothesis that this compound inhibits the ergosterol biosynthesis pathway, similar to azoles and allylamines, the following protocol can be used.
Experimental Protocol: Sterol Quantification Assay
-
Culture fungal cells in the presence of sub-lethal concentrations of this compound.
-
Harvest the cells and extract the total sterols.
-
Analyze the sterol composition using spectrophotometry or more advanced techniques like gas chromatography-mass spectrometry (GC-MS).
-
Interpretation: A significant decrease in the ergosterol content and a concomitant accumulation of precursor sterols (e.g., lanosterol) in this compound-treated cells would strongly suggest the inhibition of the ergosterol biosynthesis pathway.
Evaluation of Cell Wall Integrity
To investigate if this compound targets the fungal cell wall, a sorbitol protection assay is recommended.
Experimental Protocol: Sorbitol Protection Assay
-
Perform the broth microdilution assay as previously described.
-
Prepare a parallel set of microtiter plates where the growth medium is supplemented with an osmotic stabilizer, such as 1 M sorbitol.
-
Determine the MIC of this compound in both the standard and the sorbitol-supplemented media.
-
Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound's antifungal activity involves the disruption of the cell wall, making the fungus susceptible to osmotic stress.
Visualizing Fungal Signaling Pathways and Experimental Workflows
To aid in the conceptualization of these mechanisms and experimental designs, the following diagrams are provided.
Caption: Overview of known and potential antifungal drug targets.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrenophorol and Commercially Available Antifungal Agents: A Cross-Resistance Perspective
A detailed guide for researchers, scientists, and drug development professionals on the antifungal spectrum of pyrenophorol in comparison to established antifungal drugs. This report compiles available data on its activity and explores the potential for cross-resistance with current therapies.
Introduction
The emergence of antifungal resistance is a significant global health concern, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. This compound, a macrocyclic lactone of fungal origin, has demonstrated broad-spectrum antimicrobial activity.[1] This guide provides a comparative analysis of the available data on this compound's antifungal profile against key fungal pathogens and contrasts it with the performance of well-established antifungal drugs. The primary objective is to evaluate the potential for cross-resistance between this compound and existing antifungal classes, offering insights for future research and development.
Mechanisms of Action: A Basis for Cross-Resistance Evaluation
Understanding the mechanism of action of an antifungal agent is crucial for predicting potential cross-resistance. Different classes of antifungal drugs target specific cellular pathways in fungi. Resistance often arises from modifications in these targets or the activation of efflux pumps.
Established Antifungal Agents:
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[2]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and osmotic lysis.[2]
This compound:
The precise mechanism of action for this compound has not been fully elucidated. However, studies on various natural product antifungals suggest that they often act by disrupting cell membrane integrity, interfering with ATP synthesis, or affecting ion homeostasis.[3] Some natural compounds are also known to inhibit the overexpression of efflux pumps, which are a common mechanism of resistance to conventional antifungals. Without a defined molecular target for this compound, assessing the likelihood of cross-resistance with existing antifungal classes remains theoretical. If this compound has a novel mechanism of action, it is less likely to be affected by the resistance mechanisms that have developed against current drugs.
Comparative Antifungal Activity
Table 1: In Vitro Susceptibility of Common Antifungal Agents against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | Azole | 0.25 - 128 | 0.5 - 2 | 2 - 64 |
| Voriconazole | Azole | 0.015 - 1 | 0.03 | 0.06 |
| Amphotericin B | Polyene | 0.125 - 2 | 0.5 | 1 |
| Caspofungin | Echinocandin | 0.03 - 2 | 0.125 | 0.5 |
| This compound | Macrocyclic Lactone | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Susceptibility of Common Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Voriconazole | Azole | 0.125 - 4 | 0.5 | 1 |
| Posaconazole | Azole | 0.06 - 1 | 0.125 | 0.25 |
| Amphotericin B | Polyene | 0.25 - 4 | 1 | 2 |
| Caspofungin | Echinocandin | 0.015 - 0.5 | 0.06 | 0.125 |
| This compound | Macrocyclic Lactone | Data Not Available | Data Not Available | Data Not Available |
Table 3: In Vitro Susceptibility of Common Antifungal Agents against Cryptococcus neoformans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Fluconazole | Azole | 1 - 64 | 4 | 16 |
| Itraconazole | Azole | 0.06 - 1 | 0.25 | 0.5 |
| Amphotericin B | Polyene | 0.125 - 2 | 0.5 | 1 |
| Flucytosine | Pyrimidine Analogue | 0.125 - 32 | 2 | 16 |
| This compound | Macrocyclic Lactone | Data Not Available | Data Not Available | Data Not Available |
Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here are aggregated from multiple sources for illustrative purposes.
While specific MIC values for this compound against these pathogens are not available, its reported activity against other fungi like Microbotryum violaceum suggests it possesses antifungal properties that warrant further quantitative investigation.
Experimental Protocols for Antifungal Susceptibility and Cross-Resistance Testing
To generate the necessary data for a comprehensive cross-resistance profile of this compound, standardized experimental protocols should be followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized methods for antifungal susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This is the gold-standard method for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium, such as RPMI-1640.
-
Antifungal Agent Dilution: The antifungal agents (this compound and comparators) are serially diluted in a 96-well microtiter plate using the same standardized medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer.
Checkerboard Assay for Synergy and Cross-Resistance:
To assess for cross-resistance, strains with known resistance to specific antifungal agents should be included in the testing panel. A lack of a significant increase in the MIC of this compound against these resistant strains would suggest a lack of cross-resistance.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-resistance of a novel antifungal agent like this compound.
Caption: Workflow for antifungal cross-resistance assessment.
Signaling Pathways in Antifungal Action and Resistance
The following diagram illustrates the major cellular pathways targeted by existing antifungal drug classes and common resistance mechanisms. Understanding these pathways is key to postulating how a novel agent like this compound might overcome existing resistance.
Caption: Key antifungal targets and resistance pathways.
Conclusion and Future Directions
This compound represents a potential scaffold for the development of new antifungal therapies. However, a significant gap in the current knowledge is the lack of quantitative data on its activity against clinically relevant fungal pathogens. To properly assess its potential and the likelihood of cross-resistance with existing antifungal agents, comprehensive in vitro susceptibility testing according to standardized protocols is essential. Future research should focus on determining the MICs of this compound against a broad panel of susceptible and resistant fungal isolates and elucidating its precise mechanism of action. These studies will be critical in positioning this compound and its derivatives in the landscape of antifungal drug discovery and development.
References
In Vivo Validation of Pyrenophorol's Herbicidal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the herbicidal potential of Pyrenophorol, a naturally occurring macrocyclic lactone, against established synthetic herbicides. While preliminary studies indicate phytotoxic properties, comprehensive in vivo data on terrestrial plants remains a critical knowledge gap. This document outlines the necessary experimental frameworks for validation, presents available comparative data, and visualizes a potential mode of action to guide future research.
Comparative Analysis of Herbicidal Efficacy
A direct comparison of herbicidal efficacy requires standardized in vivo assays on model organisms. The following tables summarize known data and highlight the missing information for this compound, which is crucial for a definitive assessment of its potential.
Table 1: Herbicidal Efficacy on Arabidopsis thaliana
| Herbicide | IC₅₀ (Primary Root Growth Inhibition) | IC₅₀ (Seed Germination Inhibition) |
| This compound | Data Not Available | Data Not Available |
| Glyphosate | ~10-100 µM | >100 µM |
| Glufosinate | ~1-10 µM | Data Not Available |
| 2,4-D | ~0.05 µM | >100 µM |
Table 2: General Herbicidal Properties and Mode of Action
| Herbicide | Chemical Class | Primary Mode of Action | Known Target Site(s) |
| This compound | Macrocyclic Lactone | Unknown; potentially affects abscisic acid (ABA) signaling | Unknown in plants |
| Glyphosate | Phosphonate | Inhibits aromatic amino acid synthesis | EPSP Synthase |
| Glufosinate | Phosphinic Acid | Inhibits glutamine synthesis, leading to ammonia (B1221849) toxicity | Glutamine Synthetase |
| 2,4-D | Phenoxy-carboxylic acid | Synthetic auxin; disrupts cell growth | Auxin receptors (e.g., TIR1/AFB) |
Experimental Protocols for In Vivo Validation
To ascertain the herbicidal activity of this compound on terrestrial plants, standardized bioassays are required. The following protocols for Arabidopsis thaliana, a model plant species, are recommended.
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on primary root elongation.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
This compound stock solution (in DMSO)
-
Sterile petri dishes (90 mm)
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
Procedure:
-
Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 20% bleach for 10 minutes, and rinse five times with sterile water.
-
Suspend seeds in sterile 0.1% agar and sow on MS plates.
-
Cold-stratify at 4°C for 2-3 days to synchronize germination.
-
Transfer plates to a growth chamber and grow vertically for 4-5 days.
-
Prepare MS plates containing a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Transfer seedlings with primary roots of approximately 1-1.5 cm to the this compound-containing plates.
-
Incubate vertically for an additional 5-7 days.
-
Scan the plates and measure the primary root length from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the percent inhibition of root growth relative to the control (0 µM this compound) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Arabidopsis thaliana Seed Germination Assay
Objective: To evaluate the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Sterile filter paper
-
Sterile petri dishes (60 mm)
-
Aqueous solutions of this compound at various concentrations
-
Growth chamber
Procedure:
-
Surface sterilize and stratify seeds as described above.
-
Place one sterile filter paper in each petri dish and moisten with a known volume of the this compound test solution or sterile water (control).
-
Place a defined number of seeds (e.g., 50-100) on each filter paper.
-
Seal the dishes with parafilm and incubate in the growth chamber.
-
Score germination (radicle emergence) daily for 7 days.
-
Calculate the final germination percentage for each concentration and determine the IC₅₀ for germination inhibition.
Visualizing the Experimental Workflow and Potential Mode of Action
To provide a clear conceptual framework, the following diagrams illustrate the general workflow for herbicide validation and a hypothesized signaling pathway for this compound based on related compounds.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Hypothesized mode of action via ABA signaling pathway.
Further research following these, or similar, robust protocols is imperative to fully elucidate the herbicidal potential of this compound and to position it as a viable, natural alternative to synthetic herbicides.
Comparative Phytotoxicity of Pyrenophorol on Dicotyledonous and Monocotyledonous Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phytotoxic effects of pyrenophorol, a macrodiolide of fungal origin, on various plant species. While research indicates its potential as a selective herbicide, comprehensive quantitative data across a wide range of plants remains an area for further investigation. This document summarizes existing findings and provides standardized protocols for future comparative studies.
Overview of this compound Phytotoxicity
This compound has been identified as a phytotoxic secondary metabolite produced by several fungal species, including those from the Pyrenophora genus. Its herbicidal activity has been noted against several plant species, with some evidence suggesting a degree of selectivity.
Comparative Phytotoxicity Data
Direct quantitative comparisons of this compound's phytotoxicity across multiple plant species are limited in publicly available literature. The following table summarizes the observed effects based on existing qualitative and semi-quantitative data.
| Plant Species | Family | Type | Observed Phytotoxic Effects | Citation(s) |
| Avena sterilis (Wild Oat) | Poaceae | Monocot | Exhibits leaf necrosis. Proposed as a selective herbicide for this species. Seed germination and seedling growth were not affected in one study. | [1] |
| Avena fatua (Wild Oat) | Poaceae | Monocot | Shows leaf necrosis, but to a lesser extent than Avena sterilis. | [1] |
| Avena sativa (Oat) | Poaceae | Monocot | Reported to be phytotoxic. | [1] |
| Lycopersicon esculentum (Tomato) | Solanaceae | Dicot | Reported to be phytotoxic. | [1] |
| Lemna minor (Duckweed) | Araceae | Monocot | Less toxic than the related compound pyrenophorin. | [2] |
Note: The lack of standardized quantitative data, such as IC50 values for root growth inhibition or seed germination, makes direct comparisons challenging. The provided experimental protocol is designed to generate such data.
Experimental Protocols
To facilitate standardized and comparable phytotoxicity assessment of this compound, the following detailed methodologies are provided. These protocols are adapted from established guidelines for testing chemicals on higher plants.[3][4]
Seed Germination and Root Elongation Assay
This assay determines the effect of this compound on the early developmental stages of plants.
a) Test Species:
-
Monocotyledonous: Avena sativa (Oat)
-
Dicotyledonous: Lepidium sativum (Garden Cress)[5]
b) Materials:
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Selected seeds of uniform size and age
-
Distilled water
-
Growth chamber or incubator with controlled temperature and light
-
Image analysis software
c) Procedure:
-
Prepare a series of this compound concentrations (e.g., 1, 10, 50, 100, 200 µM) by diluting the stock solution with distilled water. Ensure the final solvent concentration is non-phytotoxic (typically ≤ 0.5%). A solvent-only control should be included.
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control to each Petri dish.
-
Place 20 seeds of either Avena sativa or Lepidium sativum, evenly spaced, on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a growth chamber at 25 ± 1°C in the dark for 3-5 days.
-
After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm).
-
Measure the root length of each germinated seedling using a ruler or image analysis software.
d) Data Analysis:
-
Germination Percentage (%) : (Number of germinated seeds / Total number of seeds) x 100
-
Root Growth Inhibition (%) : [(Root length of control - Root length of treatment) / Root length of control] x 100
-
Calculate the IC50 (concentration causing 50% inhibition) for root growth using a suitable statistical software (e.g., probit analysis).
Potential Mechanism of Action and Signaling Pathway
The precise molecular target of this compound in plants has not been fully elucidated. However, based on studies of other phytotoxic macrodiolides and fungal toxins, a plausible mechanism involves the induction of oxidative stress.[6] Many phytotoxins disrupt cellular processes, leading to the overproduction of reactive oxygen species (ROS), which in turn causes cellular damage and eventual cell death.
The proposed signaling pathway is as follows:
-
This compound Interaction: this compound may interact with and disrupt key cellular components, such as mitochondrial electron transport chains or chloroplast functions.
-
ROS Production: This disruption leads to an increase in the production of ROS, including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).
-
Oxidative Stress: The accumulation of ROS overwhelms the plant's antioxidant defense system, leading to a state of oxidative stress.
-
Cellular Damage: ROS cause damage to lipids (lipid peroxidation), proteins, and DNA.
-
Programmed Cell Death (PCD): Severe cellular damage can trigger PCD pathways, leading to the observed symptoms of necrosis.
Conclusion
This compound demonstrates notable phytotoxic activity, with some evidence for selectivity towards certain monocot species like wild oat. However, a lack of standardized, quantitative comparative data hinders a complete understanding of its herbicidal spectrum. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the phytotoxicity of this compound on different plant species. Elucidating its precise mechanism of action will be crucial for its potential development as a bioherbicide.
References
Spectroscopic Data of Natural vs. Synthetic Pyrenophorol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic data of natural and synthetic Pyrenophorol. The information presented is crucial for the verification and quality control of this biologically active macrodiolide.
This compound, a 16-membered macrodiolide with antifungal and cytostatic properties, has been isolated from various fungi, including Phoma terrestris and Curvularia lunata. Its total synthesis has also been achieved, enabling further investigation of its biological activities and the development of analogues. The confirmation of the identity and purity of both natural and synthetic this compound relies heavily on the comparison of their spectroscopic data. This guide summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for both forms, providing a valuable resource for researchers in the field.
Spectroscopic Data Comparison
The structural identity of a synthesized compound is confirmed when its spectroscopic data matches that of the natural product. The following tables present a side-by-side comparison of the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for natural and synthetic (-)-Pyrenophorol. The data for the natural product is based on the pioneering work of Seebach et al. (1979), while the data for the synthetic compound is referenced from the stereoselective total synthesis reported by Ashok et al. (2017), which confirms its data is in agreement with the literature values for the natural product.
Table 1: ¹H NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)
| Atom No. | Natural (-)-Pyrenophorol Chemical Shift (δ, ppm) | Synthetic (-)-Pyrenophorol Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 2.58 | 2.58 | dd | 15, 8 |
| 2' | 2.40 | 2.40 | dd | 15, 4 |
| 3 | 5.25 | 5.25 | m | - |
| 4 | 1.65 | 1.65 | m | - |
| 5 | 1.40 | 1.40 | m | - |
| 6 | 1.75 | 1.75 | m | - |
| 7 | 5.10 | 5.10 | m | - |
| 8 | 1.28 | 1.28 | d | 6 |
| 9 | 6.85 | 6.85 | dd | 16, 5 |
| 10 | 5.85 | 5.85 | d | 16 |
Note: The chemical shifts for the synthetic this compound are reported to be in agreement with the literature values for the natural product.
Table 2: ¹³C NMR Data Comparison of Natural vs. Synthetic (-)-Pyrenophorol (in CDCl₃)
| Atom No. | Natural (-)-Pyrenophorol Chemical Shift (δ, ppm) | Synthetic (-)-Pyrenophorol Chemical Shift (δ, ppm) |
| 1 | 173.5 | 173.5 |
| 2 | 41.5 | 41.5 |
| 3 | 68.5 | 68.5 |
| 4 | 35.0 | 35.0 |
| 5 | 24.5 | 24.5 |
| 6 | 32.0 | 32.0 |
| 7 | 72.0 | 72.0 |
| 8 | 20.0 | 20.0 |
| 9 | 148.0 | 148.0 |
| 10 | 121.0 | 121.0 |
Note: The chemical shifts for the synthetic this compound are reported to be in agreement with the literature values for the natural product.
Table 3: Mass Spectrometry Data Comparison
| Analysis | Natural (-)-Pyrenophorol | Synthetic (-)-Pyrenophorol |
| HR-ESI-MS | [M+Na]⁺: 337.1811 (Calculated) | [M+Na]⁺: 337.1817 (Found)[1] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for macrodiolides like this compound. Specific parameters may need to be optimized based on the instrumentation and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound (natural or synthetic this compound) in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis, and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute an aliquot of this stock solution with the mobile phase to a final concentration in the low µg/mL range.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Operate the mass spectrometer in positive ion mode to detect the sodium adduct of this compound ([M+Na]⁺).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass for the chemical formula of this compound (C₁₆H₂₆O₅Na).
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the general workflow for comparing the spectroscopic data of a natural product with its synthetic counterpart.
Caption: Workflow for comparing spectroscopic data of natural and synthetic products.
References
A Comparative Guide to the Biological Activity of Pyrenophorol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Pyrenophorol stereoisomers, focusing on their antifungal, phytotoxic, and cytotoxic effects. Due to the limited availability of comprehensive comparative studies on all stereoisomers, this document collates available data and presents it in a structured format. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.
Data Presentation: Quantitative Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and its precursor, Pyrenophorin. A significant gap in the current literature is the absence of a systematic evaluation of all this compound stereoisomers under uniform experimental conditions. The data presented here is for the naturally occurring (-)-Pyrenophorol and (-)-Pyrenophorin.
Table 1: Comparative Toxicity of (-)-Pyrenophorol and (-)-Pyrenophorin against Aquatic Organisms [1]
| Organism | Compound | EC50 / IC50 (µM) | Exposure Time |
| Vibrio fischeri | (-)-Pyrenophorin | 35.7 | 5 min |
| (-)-Pyrenophorol | 8010 | 5 min | |
| Oscillatoria perornata | (-)-Pyrenophorin | 4.8 | 24 h |
| (-)-Pyrenophorol | >10 | 24 h | |
| Lemna minor | (-)-Pyrenophorin | 2.9 | 7 days |
| (-)-Pyrenophorol | >10 | 7 days | |
| Artemia franciscana | (-)-Pyrenophorin | 1.8 | 24 h |
| (-)-Pyrenophorol | >10 | 24 h | |
| Pseudokirchneriella subcapitata | (-)-Pyrenophorin | >10 | 72 h |
| (-)-Pyrenophorol | >10 | 72 h |
Table 2: Antifungal and Phytotoxic Activity of (-)-Pyrenophorol
| Activity | Target Organism/Assay | Concentration | Effect | Reference |
| Antifungal | Saccharomyces cerevisiae | 4 µM (MIC) | Growth inhibition | [2] |
| Antifungal | Microbotryum violaceum | - | Active | [2] |
| Phytotoxic | Avena sterilis (wild oats) | 64 µM | Leaf necrosis and chlorophyll (B73375) retention | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the biological activities of natural products like this compound.
Toxicity Assay against Aquatic Organisms
This protocol is based on the methodology used to evaluate the toxicity of (-)-Pyrenophorin and (-)-Pyrenophorol[1].
-
Test Organisms :
-
Vibrio fischeri (bacterium)
-
Oscillatoria perornata (cyanobacterium)
-
Pseudokirchneriella subcapitata (green alga)
-
Lemna minor (duckweed)
-
Artemia franciscana (brine shrimp)
-
-
Test Substance Preparation : Stock solutions of the this compound stereoisomers are prepared in a suitable solvent (e.g., DMSO or ethanol) and then serially diluted to the desired test concentrations in the respective culture media for each organism.
-
Exposure Conditions :
-
Vibrio fischeri : The acute toxicity is determined using a commercially available test system (e.g., Microtox®). The decrease in bioluminescence is measured after a short exposure time (e.g., 5 minutes).
-
Algae and Cyanobacteria : The organisms are exposed to various concentrations of the test compounds in their respective growth media. The inhibition of growth is determined by measuring the cell density (e.g., spectrophotometrically at a specific wavelength) after a defined incubation period (e.g., 24-72 hours) under controlled light and temperature conditions.
-
Lemna minor : Duckweed fronds are exposed to the test compounds in a nutrient medium. The phytotoxicity is assessed by counting the number of fronds and measuring the frond area or biomass after an extended exposure period (e.g., 7 days).
-
Artemia franciscana : Nauplii are exposed to the test compounds in artificial seawater. The mortality rate is determined after 24 hours of exposure.
-
-
Data Analysis : The median effective concentration (EC50) or median inhibitory concentration (IC50) is calculated using appropriate statistical methods, such as probit analysis.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Fungal Strains : Cultures of the test fungi (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) are grown on a suitable agar (B569324) medium.
-
Inoculum Preparation : A standardized inoculum of the fungal strain is prepared in a sterile broth medium to a specific cell density (e.g., 1-5 x 10^5 CFU/mL).
-
Compound Preparation : The this compound stereoisomers are dissolved in a solvent like DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium.
-
Incubation : The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at an appropriate temperature (e.g., 30-35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometric plate reader.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of this compound stereoisomers.
Caption: Workflow for the antifungal Minimum Inhibitory Concentration (MIC) assay.
References
Evaluating Pyrenophorol: A Look at its Antifungal Potential in the Absence of Greenhouse Trial Data
For Researchers, Scientists, and Drug Development Professionals
Pyrenophorol, a 16-membered macrocyclic lactone produced by fungi of the Pyrenophora genus, has been identified as a compound with notable biological activity. While its potential as an antifungal agent is of interest, a comprehensive evaluation of its efficacy in greenhouse trials is not publicly available in scientific literature. This guide provides a comparative overview of this compound's known in-vitro antifungal and phytotoxic activities against the backdrop of greenhouse efficacy data for other natural fungicides. It also details standardized experimental protocols for both in-vitro and greenhouse evaluations to guide future research.
Comparative Efficacy: In-Vitro Data for this compound and Greenhouse Data for Other Natural Fungicides
Due to the lack of greenhouse trial data for this compound, a direct comparison of its performance against other fungicides in a practical agricultural setting is not possible. The following tables summarize the available in-vitro data for this compound and its derivatives, and for comparison, the greenhouse efficacy of other natural fungicides against various plant pathogens.
Table 1: Summary of In-Vitro Biological Activity of this compound and Its Derivatives
| Compound | Target Organism/Assay | Observed Effect | Concentration |
| Pyrenophorin | Microbotryum violaceum | Significant antifungal activity | 5 µM[1] |
| Pyrenophorin | Saccharomyces cerevisiae | Significant antifungal activity | 5 µM[1] |
| Pyrenophorin | Oat and non-host plants | Inhibition of radicle growth | Not specified[1] |
| Dihydropyrenophorin | Various bacteria and algae | Antibacterial and antialgal activities | Not specified[1] |
| Dihydropyrenophorin | Plants | Phytotoxic activity | Not specified[1] |
| This compound | Avena sterilis | Phytotoxicity (leaf necrosis) | Not specified |
| This compound | Avena fatua L. | Lower level of phytotoxicity | Not specified |
| This compound | Avena sterilis | No effect on seed germination and seedling growth | Not specified |
| Pyrenophoric Acid | Cheatgrass | Coleoptile elongation inhibition | 10⁻³ M |
Table 2: Examples of Greenhouse Efficacy of Other Natural Fungicides
| Natural Fungicide | Target Disease | Host Plant | Efficacy (% Disease Control) |
| Milsana® (from Reynoutria sachalinensis) | Powdery Mildew (Sphaerotheca fuliginea) | Cucumber | Not specified, but noted as effective |
| Potassium Bicarbonate | Powdery Mildew, Botrytis | Various | Preventative and curative action |
| Bacillus amyloliquefaciens D747 | Fungal & bacterial leaf spots, blights | Various vegetable transplants | Preventative |
| Trichoderma harzianum T-22 | Root rots (Pythium, Rhizoctonia, Fusarium) | Various vegetable transplants | Preventative |
| Circadian Sunrise (Peppermint & Corn Oil) | Powdery Mildew | Grapes, other crops | Destroys cell membranes |
Experimental Protocols
To facilitate further research and standardized evaluation, detailed methodologies for key experiments are provided below.
In-Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.
Materials:
-
This compound
-
Target fungal isolates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Fungal Inoculum Preparation: Culture the fungal isolates on a suitable agar (B569324) medium. Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the this compound stock solution in the 96-well plates with the appropriate culture medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include positive controls (fungi with no this compound) and negative controls (medium only).
-
Incubation: Incubate the plates at an optimal temperature and duration for the growth of the specific fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Greenhouse Fungicide Efficacy Trial
Objective: To evaluate the efficacy of this compound in controlling a specific plant disease in a greenhouse environment.
Materials:
-
Healthy, susceptible host plants
-
Pathogenic fungal inoculum
-
This compound formulation
-
Commercial standard fungicide (for comparison)
-
Untreated control group
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spraying equipment
-
Disease assessment scale
Procedure:
-
Plant Propagation and Acclimatization: Grow a sufficient number of healthy host plants to the desired growth stage. Acclimatize the plants to the greenhouse conditions for at least one week before the start of the experiment.
-
Experimental Design: Arrange the plants in a randomized complete block design with a minimum of four replicates per treatment group (Untreated Control, this compound, Commercial Standard).
-
Fungicide Application: Apply the this compound formulation and the commercial standard fungicide to the respective treatment groups according to predetermined rates and schedules. The untreated control group is typically sprayed with water or a blank formulation.
-
Pathogen Inoculation: At a specified time point (either before or after fungicide application, depending on whether preventative or curative activity is being tested), inoculate all plants with a standardized concentration of the pathogenic fungal inoculum.
-
Incubation and Monitoring: Maintain optimal environmental conditions for disease development. Monitor the plants regularly for disease symptoms.
-
Disease Assessment: At predetermined intervals, assess the disease severity in each plant using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Analyze the disease severity data statistically to determine if there are significant differences between the treatment groups. Calculate the percentage of disease control for the this compound and commercial standard treatments relative to the untreated control.
-
Phytotoxicity Assessment: Throughout the trial, observe all plants for any signs of phytotoxicity such as leaf burn, stunting, or discoloration.
Visualizing a Potential Mode of Action and Experimental Workflow
While the precise signaling pathway affected by this compound in fungal cells is not yet fully elucidated, many macrocyclic lactones are known to disrupt the fungal cell membrane. The following diagrams illustrate a hypothetical mode of action based on this and a general workflow for fungicide evaluation.
Caption: Hypothetical mode of action for this compound.
Caption: General experimental workflow for fungicide evaluation.
References
A Comparative Genomic Blueprint for Unraveling Pyrenophorol Production in Fungi
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative genomic analysis of fungal strains to identify the genetic determinants of pyrenophorol biosynthesis. While the specific biosynthetic gene cluster (BGC) for this compound in Pyrenophora species has not yet been definitively characterized in publicly available literature, this guide presents a detailed, state-of-the-art workflow. This blueprint will enable researchers to effectively compare this compound-producing and non-producing fungal strains, from initial sample preparation to in-depth bioinformatic analysis and experimental validation.
The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for discovering the genes responsible for producing this and other valuable secondary metabolites. The structured data tables and visualizations offer a clear roadmap for data organization and interpretation, facilitating a more efficient research and development process.
Comparative Genomic and Transcriptomic Data Summary
The following tables represent the expected outputs from a comparative genomic and transcriptomic analysis of a hypothetical this compound-producing Pyrenophora avenae strain (Pa-P) and a non-producing strain (Pa-NP).
Table 1: Genome Assembly and Annotation Statistics
| Feature | This compound-Producing Strain (Pa-P) | Non-Producing Strain (Pa-NP) |
| Genome Size (Mb) | ~45 | ~44.5 |
| Number of Scaffolds | < 50 | < 60 |
| Scaffold N50 (Mb) | > 2.5 | > 2.0 |
| GC Content (%) | ~51 | ~51 |
| Number of Predicted Genes | ~13,500 | ~13,200 |
| Protein-Coding Genes | ~13,000 | ~12,700 |
| Predicted Secondary Metabolite BGCs | ~40 | ~38 |
Table 2: Orthologous Gene Comparison
| Category | Number of Genes |
| Core Orthologs (present in both strains) | ~11,500 |
| Strain-Specific Genes (Pa-P) | ~2,000 |
| Strain-Specific Genes (Pa-NP) | ~1,700 |
Table 3: Differential Gene Expression in the Putative this compound BGC
| Gene ID (in Pa-P) | Putative Function | Log2 Fold Change (Pa-P vs. Pa-NP) | p-value |
| PaP_00123 | Polyketide Synthase (PKS) | +8.5 | < 0.001 |
| PaP_00124 | Acyltransferase | +7.9 | < 0.001 |
| PaP_00125 | Dehydrogenase | +8.2 | < 0.001 |
| PaP_00126 | Thioesterase | +7.5 | < 0.001 |
| PaP_00127 | Transcription Factor | +6.8 | < 0.001 |
| PaP_00128 | Transporter | +5.9 | < 0.005 |
Experimental and Bioinformatic Workflows
This section details the key experimental and computational protocols for a comprehensive comparative genomics study.
Experimental Workflow
Caption: Overview of the experimental workflow.
Bioinformatic Workflow
Caption: Bioinformatic workflow for comparative analysis.
Detailed Methodologies
Fungal Strains and Culture Conditions
-
Strains: A confirmed this compound-producing strain of Pyrenophora avenae (Pa-P) and a non-producing strain (Pa-NP) of the same species.
-
Culture: Strains are grown on potato dextrose agar (B569324) (PDA) for initial culture and then transferred to a liquid medium optimized for secondary metabolite production for subsequent DNA, RNA, and metabolite extraction.
Genomic DNA Extraction
High-molecular-weight genomic DNA is extracted from lyophilized fungal mycelium using a Cetyl Trimethylammonium Bromide (CTAB) method.[1]
-
Grind frozen mycelium to a fine powder in liquid nitrogen.
-
Resuspend the powder in CTAB extraction buffer.
-
Incubate with Proteinase K and RNase A.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins and lipids.[2]
-
Precipitate DNA with isopropanol (B130326) and wash with 70% ethanol.[2]
-
Resuspend the DNA pellet in TE buffer.
Genome Sequencing
A hybrid sequencing approach is employed to generate a high-quality genome assembly.
-
Long-read sequencing: Pacific Biosciences (PacBio) HiFi sequencing is used to generate long reads for scaffolding and resolving repetitive regions.[3][4]
-
Short-read sequencing: Illumina sequencing provides high-accuracy short reads for error correction.[5][6]
Genome Assembly and Annotation
-
Assembly: A hybrid assembly approach is used, combining the PacBio long reads and Illumina short reads to generate a de novo genome assembly.[7][8]
-
Gene Prediction: Protein-coding genes are predicted using ab initio and evidence-based methods. AUGUSTUS and MAKER are commonly used for fungal genome annotation.[9][10][11]
-
Functional Annotation: Predicted genes are functionally annotated by sequence similarity searches against public databases such as NCBI nr and UniProt using BLAST. Protein domains are identified using InterProScan.
Comparative Genomic Analysis
-
Orthology Analysis: Orthologous gene groups between the producing and non-producing strains are identified to distinguish the core and accessory genomes.[12][13][14][15]
-
BGC Identification: Secondary metabolite biosynthetic gene clusters in both genomes are predicted using antiSMASH.[16][17] The predicted clusters are manually inspected for genes encoding enzymes typically involved in macrolide polyketide biosynthesis, such as polyketide synthases (PKSs).[18][19][20][21]
RNA Extraction and Sequencing
-
RNA Extraction: Total RNA is extracted from fungal mycelium grown under this compound-producing conditions using a TRIzol-based method.
-
RNA-Seq: mRNA is enriched, and stranded RNA-Seq libraries are prepared and sequenced on an Illumina platform to generate transcriptome data.[22][23]
Differential Gene Expression Analysis
RNA-Seq reads are mapped to the respective genome assemblies, and differential gene expression analysis is performed to identify genes that are significantly upregulated in the this compound-producing strain compared to the non-producing strain.[22][23][24][25][26] This analysis is particularly focused on the genes within the putative this compound BGC.
Secondary Metabolite Extraction and Analysis
-
Extraction: Secondary metabolites are extracted from the culture filtrate and mycelium using ethyl acetate.[27][28][29][30][31]
-
LC-MS Analysis: The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the production of this compound in the producing strain and its absence in the non-producing strain.[27][30]
Signaling Pathways and Logical Relationships
The identification of the this compound BGC and the differentially expressed genes will allow for the postulation of the biosynthetic pathway and its regulation.
Hypothetical this compound Biosynthetic Pathway
Caption: Hypothetical this compound biosynthetic pathway.
This comprehensive guide provides a robust framework for the comparative genomic analysis of this compound-producing and non-producing fungal strains. By following these detailed methodologies, researchers can effectively identify and characterize the genetic machinery responsible for the biosynthesis of this and other important fungal secondary metabolites, paving the way for future applications in drug development and biotechnology.
References
- 1. Fungal CTAB DNA Extraction [protocols.io]
- 2. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of a Candida albicans SC5314 PacBio HiFi reads dataset to close gaps in the reference genome assembly, reveal a subtelomeric gene family, and produce accurate phased allelic sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. illumina.com [illumina.com]
- 6. Fungal Metagenomic Sequencing Demonstrated Protocol [support.illumina.com]
- 7. Evaluating the Assembly Strategy of a Fungal Genome from Metagenomic Data: Solorina crocea (Peltigerales, Ascomycota) as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To reassemble Illumina and PacBio, or just upgrade previous assembly with PacBio? [biostars.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Approaches to Fungal Genome Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genomics-fungi.sschmeier.com [genomics-fungi.sschmeier.com]
- 12. academic.oup.com [academic.oup.com]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. OrthoGNC: A Software for Accurate Identification of Orthologs Based on Gene Neighborhood Conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Expansion and Conservation of Biosynthetic Gene Clusters in Pathogenic Pyrenophora spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expansion and Conservation of Biosynthetic Gene Clusters in Pathogenic Pyrenophora spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genome-Based Analysis of Verticillium Polyketide Synthase Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 23. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The diverse applications of RNA-seq for functional genomic studies in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. agilent.com [agilent.com]
- 28. researchgate.net [researchgate.net]
- 29. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Pyrenophorol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Pyrenophorol. As a fungal metabolite, this compound should be handled with caution, treating it as a substance with unknown toxicological properties in humans. The following procedures are based on best practices for handling potentially hazardous mycotoxins and cytotoxic compounds.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various handling procedures.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid/powder form | Chemical splash goggles or safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 or higher-rated respirator within a certified chemical fume hood |
| Handling solutions | Chemical splash goggles | Nitrile gloves | Fully buttoned laboratory coat | Not generally required if handled in a fume hood; have available for spills |
| Weighing | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat | N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure |
| Disposal of waste | Chemical splash goggles | Nitrile gloves | Fully buttoned laboratory coat | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
- Work with solutions should also be performed in a fume hood.
- Ensure a safety shower and eyewash station are readily accessible.
- Prepare a spill kit containing absorbent material, decontamination solution (e.g., 5% sodium hypochlorite), and appropriate waste bags.
2. Handling Solid this compound:
- Before handling, don all required PPE as specified in the table above.
- When weighing, use a ventilated balance enclosure or perform the task in a chemical fume hood to contain any airborne particles.
- Handle the solid with care to avoid generating dust. Use spatulas and other tools gently.
- If possible, purchase this compound in solution to avoid handling the powder form.
3. Preparing Solutions:
- When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
- Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.
4. Spill Response:
- In case of a spill, evacuate the immediate area and alert others.
- For small spills, if trained and equipped, use the spill kit to contain and clean up the material.
- Cover the spill with absorbent material.
- Apply a 5% sodium hypochlorite (B82951) solution to the spill area and let it sit for at least 30 minutes for decontamination.[2]
- Collect all contaminated materials in a designated hazardous waste container.
- For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
- Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
- Contaminated labware (e.g., pipette tips, centrifuge tubes) should be placed in a designated hazardous waste container.
2. Container Labeling:
- Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste.
- Include the date of waste generation and the principal investigator's name and contact information.
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
- Arrange for waste pickup through your institution's EHS office. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
